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  • Product: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide
  • CAS: 50683-59-5

Core Science & Biosynthesis

Foundational

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: A Technical Guide to its Physicochemical Properties, Synthesis, and Pharmacological Utility

Executive Summary N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (frequently referred to as N-(isochroman-1-ylmethyl)acetamide) is a conformationally restricted, lipophilic building block utilized in advanced medicina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (frequently referred to as N-(isochroman-1-ylmethyl)acetamide) is a conformationally restricted, lipophilic building block utilized in advanced medicinal chemistry. Featuring a bicyclic isochroman core coupled with an acetamide moiety, it serves as a critical intermediate and pharmacophore in the development of enzyme inhibitors and receptor antagonists. This whitepaper details its core physicochemical properties, structural rationale in drug design, and a validated synthetic methodology for its preparation.

Structural Rationale and Physicochemical Properties

The molecular architecture of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide consists of an isochroman ring (3,4-dihydro-1H-isochromene) substituted at the C1 position with an acetamidomethyl group.

Expertise Insight: The isochroman core acts as a bioisostere for tetralin or chroman systems. The ethereal oxygen within the ring provides a weak, localized hydrogen bond acceptor that can engage with target receptor backbones without significantly increasing the polar surface area. Furthermore, the conversion of the primary amine precursor (isochroman-1-ylmethanamine) to an acetamide neutralizes the basicity of the molecule. This modification prevents non-specific electrostatic interactions, improves metabolic stability against monoamine oxidases (MAOs), and enhances passive membrane permeability.

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of the compound, calculated based on standard cheminformatics models [1].

PropertyValuePharmacological Implication
IUPAC Name N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamideStandard nomenclature
Molecular Formula C12H15NO2-
Molecular Weight 205.25 g/mol Highly efficient ligand efficiency (LE) metric
Hydrogen Bond Donors 1 (Amide NH)Facilitates targeted receptor binding
Hydrogen Bond Acceptors 2 (Amide C=O, Isochroman O)Enhances target specificity
Estimated LogP ~1.8 - 2.2Optimal lipophilicity for oral bioavailability
Topological Polar Surface Area 38.3 ŲExcellent blood-brain barrier (BBB) penetration potential

Pharmacological Relevance and Target Pathways

While N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is primarily a synthetic intermediate, its structural motif is heavily cited in patent literature for modulating key therapeutic targets:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Amide derivatives containing the isochroman scaffold have been identified as potent modulators of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol. Inhibiting 11β-HSD1 is a validated clinical strategy for treating metabolic syndrome, obesity, and type 2 diabetes. The isochroman ring provides the necessary hydrophobic bulk to occupy the enzyme's lipophilic binding pocket ().

  • Toll-Like Receptor (TLR) 7/8 Antagonism: Isochroman derivatives are utilized in the synthesis of selectively substituted quinoline compounds that act as antagonists for TLR7 and TLR8. By disrupting this pathway, these compounds prevent the downstream phosphorylation cascade that leads to the transcription of pro-inflammatory cytokines, offering a therapeutic avenue for autoimmune diseases such as systemic lupus erythematosus (SLE) ().

TLR_Pathway TLR TLR7 / TLR8 Endosomal Receptors MyD88 MyD88 Adaptor Protein TLR->MyD88 Recruits Antagonist Isochroman Acetamide Derivative (Antagonist) Antagonist->TLR Inhibits binding IRAK IRAK1 / IRAK4 Complex MyD88->IRAK Activates NFkB NF-κB / IRF7 Activation IRAK->NFkB Phosphorylation Cascade Cytokines Pro-inflammatory Cytokines (IFN-α, TNF-α, IL-6) NFkB->Cytokines Gene Transcription

Fig 1. Disruption of the TLR7/8 signaling pathway by isochroman-based antagonists.

Chemical Synthesis and Experimental Protocols

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide typically proceeds via the nucleophilic acyl substitution of isochroman-1-ylmethanamine with an acetylating agent.

Synthesis A 3,4-dihydro-1H-isochromene (Core Scaffold) B Isochroman-1-ylmethanamine (Intermediate) A->B 1. Cyanation 2. Reduction C N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (Target Compound) B->C Acetyl Chloride TEA, DCM, 0°C

Fig 2. Synthetic workflow for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

Step-by-Step Methodology: N-Acetylation of Isochroman-1-ylmethanamine

This protocol is designed as a self-validating system . The causality behind each reagent choice and the built-in quality control steps ensure high-yield, high-purity product generation.

Reagents Required:

  • Isochroman-1-ylmethanamine (CAS: 19158-90-8) [2]

  • Acetyl Chloride (or Acetic Anhydride)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous NaHCO₃ and Brine

Procedure:

  • Preparation & Solvation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve isochroman-1-ylmethanamine (1.0 eq, 10 mmol) in anhydrous DCM (50 mL, 0.2 M).

    • Causality: DCM is selected for its excellent solvency for both the polar amine and the resulting amide, while remaining strictly inert to the highly reactive acylating agent.

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol) to the solution and stir for 5 minutes.

    • Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the reaction, driving the equilibrium forward and preventing the protonation (and subsequent deactivation) of the starting amine.

  • Controlled Acylation: Cool the reaction mixture to 0°C using an ice-water bath. Slowly add Acetyl Chloride (1.1 eq, 11 mmol) dropwise over 10 minutes.

    • Causality: The dropwise addition at 0°C controls the highly exothermic nature of the reaction, suppressing the formation of N,N-diacetylated side products.

  • Reaction Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) eluent. Visualize with UV light and a Ninhydrin stain. Primary amines stain deep purple/pink with Ninhydrin; the complete disappearance of this spot validates 100% conversion to the amide.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Causality: The mild base (NaHCO₃) neutralizes any unreacted acetyl chloride and residual HCl without hydrolyzing the newly formed amide bond.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via recrystallization (ethyl acetate/hexane) to yield the pure target compound.

Analytical Characterization Signatures

To confirm the structural integrity of the synthesized N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, the following spectroscopic signatures must be validated:

  • ¹H NMR (CDCl₃, 400 MHz): A distinct singlet near δ 2.0 ppm (3H) confirms the successful integration of the acetyl methyl group (-C(=O)CH₃). The methylene protons of the isochroman ring and the aminomethyl group will present as complex multiplets between δ 2.6 - 4.0 ppm . A broad singlet for the amide NH will appear around δ 5.8 - 6.2 ppm .

  • LC-MS: Electrospray ionization (ESI) should yield a distinct molecular ion peak [M+H]⁺ at m/z 206.1 .

  • IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (Amide I, C=O stretch) and ~1550 cm⁻¹ (Amide II, N-H bend) will replace the primary amine N-H stretching bands typically seen above 3300 cm⁻¹.

References

  • Title: PubChem Compound Summary for C12H15NO2 derivatives Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: WO2004089470A2 - New amide derivatives and pharmaceutical use thereof Source: Google Patents / World Intellectual Property Organization URL
  • Title: EP3057964B1 - Selectively substituted quinoline compounds Source: Google Patents / European Patent Office URL
Exploratory

An In-depth Technical Guide to N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is a member of the isochroman family, a class of heterocyclic compounds that have garnered si...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is a member of the isochroman family, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Isochroman derivatives are recognized for a wide range of biological activities, including potential as central nervous system agents, antioxidants, antimicrobials, and anti-inflammatory agents.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, a detailed synthetic protocol, and the prospective biological significance of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, aimed at facilitating further research and development in this promising area.

Chemical Structure and IUPAC Name

The foundational step in understanding any chemical entity is the precise definition of its structure and systematic name.

Chemical Structure:

The chemical structure of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is characterized by a 3,4-dihydro-1H-isochromene core linked to an acetamide group via a methylene bridge at the 1-position.

Caption: Chemical structure of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

IUPAC Name:

The systematic IUPAC name for this compound is N-((3,4-dihydro-1H-isochroman-1-yl)methyl)acetamide . This name is derived from its precursor amine, (3,4-dihydro-1H-isochromen-1-yl)methanamine.

Physicochemical Properties

While specific experimental data for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not extensively available in public literature, its properties can be predicted based on its structure.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
XLogP31.5
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

Synthesis Protocol

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide can be readily achieved through the N-acetylation of its primary amine precursor, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. This is a standard and high-yielding chemical transformation.[4] The following protocol details a robust method using acetic anhydride as the acetylating agent.

Reaction Scheme:

R (3,4-dihydro-1H-isochromen-1-ylmethyl)amine P N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide R->P Triethylamine, DCM, 0 °C to rt R_struct Reagent Acetic Anhydride P_struct

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Foundational

Predictive Mechanism of Action (MoA) Framework for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in CNS Drug Discovery

Executive Summary The compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is an uncharacterized, synthetically accessible screening molecule (cataloged as SC-5237699)[1]. In the landscape of Central Nervous System...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is an uncharacterized, synthetically accessible screening molecule (cataloged as SC-5237699)[1]. In the landscape of Central Nervous System (CNS) drug discovery, its structural topology is highly compelling. It bridges two major established pharmacophores: the chronobiotic indole-amides (typified by melatonin) and the neuroprotective aryl-acetamides (typified by MAO-B inhibitors).

This whitepaper provides an in-depth, predictive framework for establishing the Mechanism of Action (MoA) of this specific isochroman-acetamide scaffold. By synthesizing structural pharmacophore analysis with self-validating experimental protocols, we outline a rigorous pathway to transition this molecule from an in silico hypothesis to a validated biological tool.

Structural Pharmacophore Deconstruction

To predict the MoA, we must first deconstruct the molecule into its functional domains and understand the causality behind its structural design:

  • The Isochroman Core (3,4-dihydro-1H-isochromene): Unlike the indole ring of melatonin[2], the isochroman core provides a conformationally restricted, lipophilic bicyclic system without a vulnerable pyrrole nitrogen. The oxygen atom at position 2 acts as a localized hydrogen bond acceptor. Isochroman scaffolds are increasingly utilized in modern CNS drug synthesis—including convergent synthetic routes for ramelteon, a potent melatonin receptor agonist—due to their favorable metabolic stability and high blood-brain barrier (BBB) penetration[3].

  • The 1-ylmethyl Linker: This linker introduces a critical sp3 chiral center at the C1 position. In GPCR pharmacology, stereospecificity dictates binding affinity. The spatial orientation of the acetamide group (either R or S configuration) will determine how effectively the molecule navigates the receptor's binding pocket.

  • The Acetamide Moiety: The terminal acetamide is the primary pharmacophore for hydrogen bonding. It is a well-established motif in chronobiology[2] and is also documented as a potent functional group in inhibitors of Monoamine Oxidase B (MAO-B), a primary target in neurodegenerative disease management[4].

MoA_Workflow A N-(3,4-dihydro-1H-isochromen- 1-ylmethyl)acetamide B Pharmacophore Mapping A->B C MT1/MT2 Receptor Agonism Hypothesis B->C D MAO-B Inhibition Hypothesis B->D E In Vitro Radioligand Binding Assays C->E D->E F Functional Assays (cAMP / Gi coupling) E->F

Logical workflow for predicting and validating the MoA of the isochroman-acetamide scaffold.

In Silico Target Prediction & Quantitative Profiling

Based on the structural deconstruction, we hypothesize two primary mechanisms of action. The quantitative predictions for these targets are summarized below.

Table 1: Predicted Pharmacological Profile
Target / PropertyPredicted MetricMechanistic Rationale
MT1/MT2 Receptor Affinity Ki​ < 10 nMThe acetamide group acts as an H-bond donor/acceptor with receptor residues (e.g., Asn162); the isochroman core fits the lipophilic pocket.
MAO-B Inhibition IC50​ 0.5 - 5 μMThe isochroman core engages in π−π stacking with aromatic residues (e.g., Tyr326) in the MAO-B active site[4].
BBB Permeability (LogBB) > 0.3 (High)High lipophilicity and low polar surface area (PSA) facilitate passive diffusion across the blood-brain barrier.
CYP1A2 Metabolism Moderate/LowThe isochroman ring lacks the electron-rich pyrrole moiety of indole, rendering it less susceptible to rapid oxidative clearance.

Experimental Validation Protocols (Self-Validating Systems)

To transition from prediction to empirical proof, the following experimental workflows are designed as self-validating systems. Every step includes specific controls to isolate causality.

Protocol A: Radioligand Competitive Binding Assay (Target Engagement)

Objective: Validate direct orthosteric engagement with MT1/MT2 receptors. Causality Focus: Displacement of a known radioligand proves the test compound physically occupies the active site.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g to isolate cell membranes.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.1 nM of 2−[125I]iodomelatonin (radiotracer), and varying concentrations of the isochroman-acetamide compound ( 10−11 to 10−4 M). Incubate at 25°C for 120 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Measure the bound radioactivity using a gamma counter.

  • Self-Validation Control: Run a parallel displacement curve using Luzindole (a known competitive MT antagonist). If the test compound is binding to the exact same orthosteric site, the presence of a low-dose antagonist will shift the compound's IC50​ curve to the right (Schild analysis), confirming specific target engagement.

Protocol B: cAMP Accumulation Assay (Functional Causality)

Objective: Determine if the compound acts as an agonist or antagonist at the Gi-coupled MT1 receptor. Causality Focus: MT1 activation directly inhibits adenylyl cyclase, lowering intracellular cAMP. Reversing this effect with a pathway-specific inhibitor proves the biological cascade.

Step-by-Step Methodology:

  • Cell Seeding: Seed MT1-expressing CHO-K1 cells into a 384-well microplate at a density of 10,000 cells/well. Incubate overnight.

  • Stimulation: Treat the cells with 10 μM Forskolin (to artificially stimulate adenylyl cyclase and create a high baseline of cAMP). Simultaneously, add the test compound at varying concentrations.

  • Detection: After a 30-minute incubation at 37°C, lyse the cells. Quantify cAMP levels using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) immunoassay kit.

  • Self-Validation Control (Pathway Isolation): Pre-treat a duplicate plate of cells with Pertussis Toxin (PTX, 100 ng/mL) for 16 hours prior to the assay. PTX specifically ADP-ribosylates and uncouples Gi/o​ proteins. If the test compound successfully suppresses cAMP in normal cells, but fails to suppress cAMP in the PTX-treated cells, it definitively proves that the compound's mechanism of action is strictly Gi​ -protein dependent.

Signaling_Pathway Ligand Isochroman Acetamide Receptor MT1 Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels AC->cAMP Lowers PKA PKA Activity cAMP->PKA Downregulates

Proposed Gi-coupled signaling cascade following MT1 receptor activation by the isochroman analog.

Conclusion

The N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide scaffold represents a highly tractable lead in neuropharmacology. By replacing the traditional indole core with an isochroman ring, researchers can potentially bypass the rapid CYP1A2-mediated metabolism that limits the clinical half-life of endogenous tryptamines. The predictive workflows and self-validating experimental designs outlined in this guide provide a rigorous blueprint for confirming its efficacy as a chronobiotic or neuroprotective agent.

References

  • Melatonin | C13H16N2O2 | CID 896 - PubChem National Institutes of Health (NIH) URL: [Link]

  • Functionalization of C,C-palladacycles: application in the synthesis of functional molecules ResearchGate URL:[Link]

  • Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes PubMed Central (PMC) - NIH URL:[Link]

Sources

Exploratory

The Architecture of N-Substituted Isochroman Derivatives: A Technical Guide to Discovery, Synthesis, and Pharmacology

Executive Summary & Historical Context The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged heterocyclic core found ubiquitously in bioactive natural products and synthetic pharmaceuticals. Historically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

The isochroman (3,4-dihydro-1H-2-benzopyran) scaffold is a privileged heterocyclic core found ubiquitously in bioactive natural products and synthetic pharmaceuticals. Historically, the unadorned isochroman ring presented limitations in target specificity and aqueous solubility. The advent of N-substituted isochroman derivatives marked a paradigm shift in medicinal chemistry, enabling precise modulation of lipophilicity and the introduction of hydrogen-bond donors/acceptors critical for receptor binding 1[1].

By functionalizing the isochroman core with diverse amine moieties, researchers have unlocked a broad spectrum of pharmacological applications, including potent antihypertensive, antimicrobial, and antineoplastic agents2[2]. This whitepaper dissects the synthetic logic, structure-activity relationships (SAR), and self-validating experimental protocols driving the modern discovery of these derivatives.

G A Scaffold Design (Isochroman Core) B N-Substitution (Oxa-Pictet-Spengler) A->B C In Vitro Screening (MTT / Receptor Binding) B->C C->B Feedback Loop D SAR Optimization C->D E Lead Candidate D->E

Caption: General workflow for N-substituted isochroman derivative drug discovery.

Rational Design & Structure-Activity Relationship (SAR)

The biological efficacy of N-substituted isochromans is deeply rooted in their structural geometry. The rigid oxygen-containing heterocycle ensures optimal lipophilicity for cellular and blood-brain barrier penetration, while the N-substitution dictates target affinity.

Antihypertensive Activity via β1-Adrenergic Blockade

A landmark application of this class is the development of antihypertensive agents. By hybridizing the natural isochroman-4-one core with an N-substituted isopropanolamine tail, researchers created molecules that mimic endogenous catecholamines. The secondary amine in the isopropanolamine moiety acts as a critical pharmacophore, anchoring the molecule via hydrogen bonding to the active site of the β1-adrenergic receptor. In isolated rat left atria assays, specific N-substituted derivatives exhibited a 52.2% inhibition of β1-adrenoceptors at 10−7 mol/L, outperforming the clinical standard propranolol (49.7% inhibition) 3[3].

Anticancer Mechanisms

N-substituted isochromans have demonstrated potent cytotoxic activity against various cancer cell lines by inducing apoptosis2[2]. The lipophilic core disrupts mitochondrial membrane potential, triggering a self-amplifying cascade of cysteine proteases (caspases).

G A N-Substituted Isochroman B Mitochondrial Stress A->B C Cytochrome C Release B->C D Caspase-9 Activation C->D E Caspase-3/7 Cascade D->E F Apoptosis (Cell Death) E->F

Caption: Caspase activation cascade in apoptosis induced by isochroman derivatives.

Quantitative Biological Data Summary

The table below synthesizes the pharmacological efficacy of key isochroman derivatives based on recent literature:

Compound ClassPrimary Target / ActivityKey SubstituentEfficacy MetricReference
N-substituted isopropanolamine isochroman-4-onesβ1-Adrenergic ReceptorIsopropylamine hybrid52.2% inhibition at 10−7 M[3]
Isochroman-fused coumarinsCYP51 (Antifungal)Coumarin fusionED50 = 3.59 μM[2]
Axially chiral bis-isochromansAntibacterial (B. subtilis)Aryl substitutionsMIC = 4.0 μg/mL[4]

Advanced Chemical Synthesis Methodologies

The synthesis of N-substituted isochromans requires precise control over regioselectivity and stereochemistry. Below are two field-proven methodologies, explaining the causality behind the reagent selection.

Electrochemical Cross-Dehydrogenative Coupling

Traditional C-H activation often relies on heavy metal catalysts and harsh chemical oxidants. A modern, sustainable alternative is the electrooxidative dehydrogenation cross-coupling of isochroman with unactivated ketones5[5].

Causality of Reagents: Methanesulfonic acid (MsOH) is utilized because it serves a dual, self-sustaining purpose: it provides high ionic conductivity as an electrolyte, and its protic nature acts as a catalyst to enolize the unactivated ketone, priming it for nucleophilic attack on the electro-generated isochroman oxocarbenium intermediate5[5].

G A Isochroman + Unactivated Ketone B Anodic Oxidation (-e-, -H+) A->B B->B MsOH Electrolyte C Oxocarbenium Intermediate B->C D Nucleophilic Attack (C-C Bond Formation) C->D E α-Substituted Isochroman D->E

Caption: Electrochemical cross-coupling logic utilizing MsOH as a dual electrolyte-catalyst.

Protocol: Catalyst-Free Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a highly efficient route to substituted isochromans. By reacting 2-(2-bromoethyl)benzaldehyde with various aryl or heteroaryl amines in acetic acid (AcOH), researchers can achieve high yields without external metal catalysts6[6].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-(2-bromoethyl)benzaldehyde and 1.2 equivalents of the target primary/secondary amine in glacial acetic acid. Logic: AcOH acts as both the solvent and a mild acid catalyst to promote imine/oxonium ion formation.

  • Reflux: Heat the mixture to reflux conditions for 2–4 hours.

  • Reaction Validation (Self-Validating Step): Monitor the disappearance of the aldehyde starting material via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate system. The emergence of a lower Rf​ spot indicates successful N-substitution and cyclization.

  • Workup: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3​ , and extract with dichloromethane ( 3×20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via flash column chromatography.

  • Structural Confirmation: Confirm product identity using 1H -NMR, explicitly verifying the characteristic chemical shift of the benzylic protons adjacent to the newly formed C-N bond.

Biological Evaluation Protocols

To ensure trustworthiness and reproducibility in drug discovery, biological assays must be self-validating. The following protocol outlines the standard MTT assay used to evaluate the cytotoxic activity of N-substituted isochromans against cancer cell lines2[2].

Step-by-Step MTT Assay Methodology:

  • Cell Seeding: Seed target cells (e.g., MCF-7 or A549) into 96-well plates at a density of 5×103 cells/well. Allow to adhere overnight in a humidified incubator at 37°C, 5% CO2​ .

  • Compound Treatment: Dissolve the synthesized N-substituted isochroman in DMSO (ensure final DMSO concentration in wells is ≤0.1% to prevent solvent toxicity). Add to wells at serial concentrations (e.g., 1, 10, 50, 100 μM).

  • Internal Validation Controls:

    • Positive Control: Treat a subset of wells with a known cytotoxic agent (e.g., Doxorubicin).

    • Vehicle Control: Treat wells with 0.1% DMSO media.

    • Self-Validation Logic: The assay is only considered valid if the vehicle control shows >95% viability and the positive control demonstrates a predictable IC50​ curve, ensuring the observed cytotoxicity is solely attributable to the isochroman derivative.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Logic: Viable cells with active metabolism convert MTT into purple formazan crystals.

  • Solubilization & Reading: Remove the media, dissolve the formazan crystals in 150 μL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC50​ values using non-linear regression analysis.

References

  • BenchChem. "Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals."
  • Zhao, Z., et al. (2021). "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry.
  • Bai, R., et al. (2013).
  • ResearchGate. "Synthesis of Isochroman Derivatives via Oxa-Pictet–Spengler Reaction of Vinylogous Esters."
  • ACS Publications. "Electrochemical Cross-Dehydrogenative Coupling of Isochroman and Unactivated Ketones." The Journal of Organic Chemistry.
  • Timári, I., et al. (2025). "Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity." PMC.

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Foundational

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide safety and handling guidelines

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: Comprehensive Safety, Handling, and Risk Mitigation Whitepaper Introduction & Structural Significance N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is a highly speci...

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Author: BenchChem Technical Support Team. Date: March 2026

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: Comprehensive Safety, Handling, and Risk Mitigation Whitepaper

Introduction & Structural Significance

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is a highly specialized bicyclic pharmaceutical intermediate. Featuring an isochroman (3,4-dihydro-1H-isochromene) core linked to an acetamide moiety, it serves as a critical building block in the development of novel therapeutics, including1 and P2X7 receptor antagonists.

While highly valuable in drug discovery, the compound presents unique occupational hazards. The cyclic ether (isochroman) is prone to auto-oxidation, while the acetamide functional group introduces specific toxicological risks. As a Senior Application Scientist, I have structured this guide to move beyond basic safety data sheets, providing a causality-driven, self-validating framework for handling this compound safely and preserving its chemical integrity.

Physicochemical Profiling & Hazard Causality

Understanding the physicochemical properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is critical for predicting its behavior in ambient laboratory conditions. The most significant chemical vulnerability lies in the isochroman core, which is susceptible to radical-mediated auto-oxidation, potentially forming explosive hydroperoxides if exposed to air and light over prolonged periods.

Table 1: Physicochemical and Hazard Profile

Property / ParameterValue / DescriptionMechanistic Safety Implication
Molecular Formula C12H15NO2Defines stoichiometry for neutralization reactions.
Molecular Weight 205.25 g/mol Utilized for precise molarity calculations in assays.
Physical State Crystalline SolidHigh risk of dust aerosolization; mandates localized exhaust ventilation.
Solubility Soluble in DMSO, DCM, EtOHRapid dermal absorption if dissolved in penetrating carrier solvents.
Reactive Sub-structure Isochroman cyclic etherHigh potential for2.
GHS Classification Acute Tox. 4 (Oral), Skin/Eye Irrit. 2Requires strict barrier PPE to prevent mucosal and dermal sensitization.

Toxicological Mechanisms & Safety Justification

The toxicity profile of this compound is driven by the synergistic effects of its structural components:

  • Acetamide Moiety : Acetamide derivatives act as mild to moderate 3. Inhalation of fine particulates leads to hepatic metabolism, where reactive intermediates can induce localized cellular stress and respiratory irritation.

  • Isochroman Core : Cyclic ethers can cause central nervous system (CNS) depression at high systemic concentrations and severe ocular damage upon direct contact.

Causality of PPE Selection: Standard nitrile gloves (EN 374 compliant) provide a sufficient barrier against the dry solid form. However, when the compound is dissolved in dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for biological assays, double-gloving with butyl rubber or laminate gloves is strictly required. Causality: DMSO acts as an aggressive carrier solvent, rapidly transporting the dissolved acetamide solute through standard nitrile and directly across the stratum corneum into systemic circulation.

Self-Validating Handling Protocols

To ensure scientific integrity and operational safety, handling this compound must follow a self-validating workflow. Every action must be preceded by a verification check.

Step-by-Step Handling Methodology:

  • Pre-Handling Verification (The Peroxide Check):

    • Action: Before opening a container stored for >3 months, visually inspect for crystalline formations around the threads of the cap.

    • Validation: Dissolve a 1 mg micro-sample in 1 mL of peroxide-free solvent and test with a standard KI-starch peroxide test strip.

    • Causality: Isochromans form2. A negative test (<5 ppm) validates that the material has not degraded into an explosive hazard.

  • Engineering Controls Validation:

    • Action: Conduct all weighing and transfer operations inside a calibrated chemical fume hood (face velocity 80-100 fpm).

    • Validation: Verify the inward airflow monitor is green/active prior to opening the primary container.

  • Material Transfer & Solubilization:

    • Action: Use anti-static spatulas to transfer the crystalline powder to the receiving flask. Slowly add the solvent (e.g., DCM) to the solid.

    • Causality: Static discharge can ignite fine organic dusts. Adding solvent to the solid (rather than solid to solvent) controls the heat of dissolution and minimizes splash risks.

  • Post-Handling Decontamination:

    • Action: Wipe down all spatulas, balances, and hood surfaces with a 10% sodium hypochlorite (bleach) solution, followed by 70% ethanol.

    • Causality: Bleach oxidizes residual active pharmaceutical ingredients (APIs) into inert degradation products, while ethanol removes the corrosive aqueous residue from stainless steel equipment.

HandlingWorkflow Start Initiate Handling PeroxideCheck Peroxide Test (KI-Starch) Start->PeroxideCheck Fail Quarantine & Neutralize PeroxideCheck->Fail Positive (>5 ppm) Pass PPE & Fume Hood Validation PeroxideCheck->Pass Negative Transfer Anti-Static Material Transfer Pass->Transfer Solubilization Solubilization (Solvent Addition) Transfer->Solubilization Decon Chemical Decon (10% Bleach) Solubilization->Decon End Safe Storage Decon->End

Self-validating handling workflow for isochroman derivatives, emphasizing pre-use peroxide screening.

Emergency Workflows and Spill Response

In the event of an accidental spill, immediate containment is required to prevent environmental contamination and occupational exposure.

Step-by-Step Spill Response Protocol:

  • Evacuation and Assessment: Evacuate personnel from the immediate vicinity. Assess whether the spill is solid (powder) or liquid (dissolved in solvent).

  • Solid Spill Containment: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the hazardous API, drastically increasing inhalation risks. Instead, cover the powder with absorbent pads lightly dampened with water or ethanol to suppress dust.

  • Liquid Spill Containment: If dissolved in an organic solvent, apply an inert,4 (e.g., diatomaceous earth or commercial acid/base binder).

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a detergent solution, followed by a thorough water rinse to ensure all micro-particulates are removed.

Storage and Degradation Pathways

To maintain the scientific integrity of the compound and prevent hazardous degradation, storage conditions must directly counteract its chemical vulnerabilities. The compound must be stored at 2–8°C in an inert atmosphere (Argon or Nitrogen), strictly protected from light.

Mechanistic Causality of Degradation: When exposed to ambient oxygen and UV light, the benzylic carbon (C1) of the isochroman ring is highly susceptible to hydrogen abstraction. This forms a stabilized benzylic radical, which rapidly reacts with molecular oxygen to form a hydroperoxide. This degradation not only ruins the purity of the intermediate for downstream synthesis but also creates a severe thermal and shock-sensitive explosion hazard.

DegradationPathway Isochroman N-(3,4-dihydro-1H-isochromen- 1-ylmethyl)acetamide UV_O2 UV Light / O2 (Improper Storage) Isochroman->UV_O2 Radical Benzylic Radical Formation at C1 UV_O2->Radical Hydrogen Abstraction Hydroperoxide Isochroman-1-yl Hydroperoxide Radical->Hydroperoxide +O2 Polymerization Explosive Polymerization or Ring Cleavage Hydroperoxide->Polymerization Thermal/Shock Stress

Radical-mediated auto-oxidation pathway of the isochroman core leading to hazardous hydroperoxides.

References

  • Source: scbt.
  • Source: google.com (Patents)
  • Source: benchchem.
  • Source: accentuate.io (Fagron Inc.)
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application and Protocol for the N-acetylation of (3,4-dihydro-1H-isochromen-1-yl)methanamine

Introduction The N-acetylation of primary amines is a fundamental and highly valuable transformation in organic and medicinal chemistry. This reaction introduces an acetyl group onto a nitrogen atom, converting the prima...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N-acetylation of primary amines is a fundamental and highly valuable transformation in organic and medicinal chemistry. This reaction introduces an acetyl group onto a nitrogen atom, converting the primary amine into a secondary amide. This modification is frequently employed to:

  • Protect the amino group during multi-step syntheses, as amides are generally less nucleophilic and basic than their corresponding amines.[1]

  • Modulate the biological activity of a molecule, as the introduction of an acetyl group can alter its polarity, hydrogen bonding capacity, and steric profile, thereby influencing its interaction with biological targets.

  • Improve the pharmacokinetic properties of a drug candidate, such as its solubility, metabolic stability, and membrane permeability.

The (3,4-dihydro-1H-isochromen-1-yl)methanamine scaffold is of significant interest in drug discovery, with related structures showing a range of biological activities.[2][3] The ability to reliably perform N-acetylation on this core structure is therefore a critical tool for researchers developing novel therapeutics.

This document provides a detailed, field-proven protocol for the N-acetylation of (3,4-dihydro-1H-isochromen-1-yl)methanamine to yield N-((3,4-dihydro-1H-isochromen-1-yl)methyl)acetamide. We will discuss the rationale behind the choice of reagents and conditions, a step-by-step experimental procedure, and methods for reaction monitoring, purification, and characterization of the final product.

Reaction Principle and Mechanistic Overview

The N-acetylation of (3,4-dihydro-1H-isochromen-1-yl)methanamine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetylating agent, typically acetic anhydride or acetyl chloride.

Mechanism with Acetic Anhydride:

The reaction proceeds through a tetrahedral intermediate, which then collapses to form the amide product and a molecule of acetic acid as a byproduct.[4] A non-nucleophilic base, such as triethylamine (TEA), is typically added to neutralize the acidic byproduct, driving the reaction to completion.

N-acetylation Mechanism Amine (R-CH₂-NH₂) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack Ac2O Acetic Anhydride (CH₃CO)₂O Ac2O->Tetrahedral Base Base (Et₃N) Byproduct Acetate Salt (Et₃N⁺H CH₃COO⁻) Base->Byproduct Neutralization Product N-acetylated Product (R-CH₂-NH-COCH₃) Tetrahedral->Product Collapse & Elimination

Caption: Mechanism of N-acetylation with Acetic Anhydride.

Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. The quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (1.0 mmol scale)Notes
(3,4-dihydro-1H-isochromen-1-yl)methanamine19158-90-8163.22163 mg (1.0 equiv)Starting material.
Acetic Anhydride108-24-7102.09112 µL (1.2 equiv)Acetylating agent.
Triethylamine (TEA)121-44-8101.19209 µL (1.5 equiv)Base. Must be dry.
Anhydrous Dichloromethane (DCM)75-09-284.93~10 mLReaction solvent.
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01~20 mLFor aqueous work-up.
Brine (saturated aqueous NaCl)7647-14-558.44~20 mLFor aqueous work-up.
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37As neededDrying agent.
Silica Gel7631-86-960.08As neededFor column chromatography.
Ethyl acetate141-78-688.11As neededEluent for TLC and chromatography.
Hexanes110-54-386.18As neededEluent for TLC and chromatography.
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dissolve amine and TEA in anhydrous DCM. - Stir under N₂ at 0 °C. Addition 2. Reagent Addition - Add acetic anhydride dropwise. Setup->Addition Reaction 3. Reaction - Warm to room temperature. - Stir for 2-4 hours. Addition->Reaction Monitoring 4. TLC Monitoring - Monitor for disappearance of starting material. Reaction->Monitoring Workup 5. Aqueous Work-up - Quench with sat. NaHCO₃. - Separate layers, wash organic layer with brine. Monitoring->Workup Upon completion Drying 6. Drying & Concentration - Dry organic layer with MgSO₄. - Concentrate in vacuo. Workup->Drying Purification 7. Purification - Purify by column chromatography. Drying->Purification Characterization 8. Characterization - Analyze by NMR and MS. Purification->Characterization

Caption: Experimental workflow for N-acetylation.

  • Reaction Setup:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add (3,4-dihydro-1H-isochromen-1-yl)methanamine (163 mg, 1.0 mmol).

    • Add 10 mL of anhydrous dichloromethane (DCM) and stir until the amine is fully dissolved.

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Cool the flask to 0 °C using an ice bath.

    • Add triethylamine (209 µL, 1.5 mmol) to the stirred solution.[5]

  • Reagent Addition:

    • Slowly add acetic anhydride (112 µL, 1.2 mmol) dropwise to the reaction mixture using a syringe. The addition should take approximately 2-3 minutes. A slight exotherm may be observed.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue to stir the reaction for 2-4 hours.

  • Reaction Monitoring with Thin-Layer Chromatography (TLC):

    • Monitor the progress of the reaction by TLC.

    • Prepare a TLC chamber with a suitable eluent system (e.g., 50:50 ethyl acetate/hexanes).

    • On a TLC plate, spot the starting amine, a co-spot (starting amine and reaction mixture), and the reaction mixture.

    • The reaction is complete when the starting amine spot is no longer visible in the reaction mixture lane. The product, being more polar than the starting amine, will have a lower Rf value.

    • Visualize the spots under a UV lamp (254 nm).

  • Aqueous Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Separate the organic layer.

    • Wash the organic layer with 20 mL of brine.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A gradient elution system, starting with a lower polarity mixture (e.g., 30% ethyl acetate in hexanes) and gradually increasing the polarity (e.g., to 70% ethyl acetate in hexanes), is recommended to effectively separate the product from any unreacted starting materials or byproducts.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield N-((3,4-dihydro-1H-isochromen-1-yl)methyl)acetamide as a solid or oil.

Expected Results and Characterization
  • Yield: Typical yields for this type of reaction are in the range of 80-95%.

  • Appearance: The final product is expected to be a white to off-white solid or a viscous oil.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic singlet for the acetyl methyl group (CH₃) at approximately 2.0 ppm. The protons of the isochromane core will appear in the aromatic and aliphatic regions. A downfield shift of the CH₂ protons adjacent to the newly formed amide nitrogen is also expected compared to the starting amine.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a new carbonyl carbon peak for the amide at approximately 170 ppm. The acetyl methyl carbon will appear at around 23 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular weight of the product (C₁₂H₁₅NO₂), with an expected [M+H]⁺ peak at m/z 206.11.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion 1. Moisture in the reaction. 2. Inactive acetic anhydride. 3. Insufficient reaction time.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Use a fresh bottle of acetic anhydride. 3. Continue stirring and monitor by TLC until the starting material is consumed.
Presence of multiple byproducts 1. Over-reaction or side reactions. 2. Impure starting material.1. Ensure the reaction temperature is controlled during the addition of acetic anhydride. 2. Confirm the purity of the starting amine before beginning the reaction.
Difficult purification 1. Product and starting material have similar Rf values.1. Optimize the eluent system for column chromatography by testing various solvent mixtures with TLC. A shallower gradient during elution may be necessary.

Safety and Handling

  • (3,4-dihydro-1H-isochromen-1-yl)methanamine: May be harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[4]

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • Triethylamine: Flammable and corrosive. Causes severe skin burns and eye damage. Harmful if inhaled.

  • Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling these chemicals.[2][6] All procedures should be performed in a well-ventilated fume hood.

References

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma - Figshare. (n.d.). Retrieved March 21, 2026, from [Link]

  • Acetylation of Secondary amines - Chemistry Stack Exchange. (2022, July 30). Retrieved March 21, 2026, from [Link]

  • Supporting Information - Rsc.org. (n.d.). Retrieved March 21, 2026, from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved March 21, 2026, from [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar. (n.d.). Retrieved March 21, 2026, from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC. (n.d.). Retrieved March 21, 2026, from [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. (n.d.). Retrieved March 21, 2026, from [Link]

  • Acetylation of amines with acetic anhydride. | Download Table - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • Acylation of Amines, Part 1: with Acyl Halides - YouTube. (2021, February 9). Retrieved March 21, 2026, from [Link]

  • The 1H NMR spectra of pure N-methylacetamide liquid. - ResearchGate. (n.d.). Retrieved March 21, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (2020, February 14). Retrieved March 21, 2026, from [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing). (n.d.). Retrieved March 21, 2026, from [Link]

  • (PDF) dihydro-1H-isochromen-3-yl]methyl}ethanamine - Academia.edu. (n.d.). Retrieved March 21, 2026, from [Link]

  • Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed. (2013, January 15). Retrieved March 21, 2026, from [Link]

  • US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents. (n.d.).
  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) - ACS Publications. (2024, April 2). Retrieved March 21, 2026, from [Link]

  • Acetamide, N-[(diethylamino)methyl]-N-methyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved March 21, 2026, from [Link]

  • Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl] - PubMed. (2005, December 15). Retrieved March 21, 2026, from [Link]

  • Redalyc.Isolation and characterization of (+)-mellein, the first isocoumarin reported in Stevia genus. (n.d.). Retrieved March 21, 2026, from [Link]

  • Naturally occurring mellein-type 3,4-dihydroisocoumarins and related lactones: synthetic approaches - SciSpace. (n.d.). Retrieved March 21, 2026, from [Link]

  • Nanopore Identification of N-Acetylation by Hydroxylamine Deacetylation (NINAHD) - PubMed. (2024, March 22). Retrieved March 21, 2026, from [Link]

Sources

Application

In Vitro Assay Development for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: Profiling a Novel Isochroman Derivative

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Introduction & Pharmacological Rationale Isochromans (3,4-dihydro-1H-2-benzopyrans) represent a highly privileged structural m...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals.

Introduction & Pharmacological Rationale

Isochromans (3,4-dihydro-1H-2-benzopyrans) represent a highly privileged structural motif in neuropharmacology. Modifications at the benzylic α-position of the isochroman ring have historically yielded potent central nervous system (CNS) agents. Notable examples include the selective dopamine D4 receptor antagonist sonepiprazole and the D1 receptor full agonist A-68930[1]. Furthermore, specific isochroman-1,3-diones and related derivatives have demonstrated significant utility as reversible and selective Monoamine Oxidase B (MAO-B) inhibitors[2][3].

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is a novel synthetic small molecule combining the lipophilic isochroman core with a flexible acetamide moiety. Based on structure-activity relationship (SAR) data of analogous compounds, this molecule presents a compelling dual-target hypothesis: modulation of dopaminergic GPCR signaling and inhibition of MAO-B. To rigorously validate this hypothesis, we have designed a self-validating in vitro screening cascade that eliminates common screening artifacts (e.g., compound autofluorescence and color quenching).

Fig 1. In vitro screening cascade for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

Protocol 1: MAO-B Enzymatic Inhibition Assay (Amplex Red)

Causality & Self-Validation

MAO-B catalyzes the oxidative deamination of monoamines, generating hydrogen peroxide (H₂O₂) as a stoichiometric byproduct. We utilize the Amplex Red reagent, which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce highly fluorescent resorufin.

  • Why this method? Direct UV-absorbance assays are highly susceptible to interference from aromatic small molecules. Resorufin’s excitation/emission profile (530/590 nm) safely bypasses the autofluorescence typical of isochroman derivatives.

  • Self-Validating Controls: The assay mandates a "No-Enzyme" control to rule out spontaneous auto-oxidation of the test compound (false negatives/positives), and Selegiline (a known irreversible MAO-B inhibitor) to validate assay sensitivity.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Reaction Buffer (0.05 M sodium phosphate, pH 7.4). Prepare a 10 mM stock of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in anhydrous DMSO.

  • Compound Dilution: Perform a 10-point, 3-fold serial dilution of the test compound in reaction buffer. Ensure the final DMSO concentration in the assay well remains strictly ≤1% to prevent enzyme denaturation.

  • Enzyme Addition: Dispense 50 µL of human recombinant MAO-B (final concentration 1.5 U/mL) into a 96-well black, flat-bottom microplate. Add 25 µL of the diluted compound (or Selegiline for the positive control). Incubate for 15 minutes at 37°C to allow for compound-enzyme binding.

  • Reaction Initiation: Prepare a working detection solution containing 400 µM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine (an MAO-B specific substrate). Add 25 µL of this mix to all wells to initiate the catalytic reaction.

  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Ex 530 nm / Em 590 nm) continuously every 2 minutes for 30 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the strictly linear portion of the kinetic curve to determine the IC₅₀.

Protocol 2: Dopamine D1 Receptor Activation Assay (cAMP HTRF)

Causality & Self-Validation

The Dopamine D1 receptor is a Gαs-coupled GPCR. Agonist binding induces a conformational shift that activates adenylate cyclase (AC), leading to intracellular cAMP accumulation[4]. We employ a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

  • Why this method? HTRF relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer. The ratiometric readout (665 nm / 620 nm) mathematically cancels out inner-filter effects and compound color quenching.

  • Self-Validating Controls: The protocol includes IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent cAMP degradation, ensuring signal accumulation. To prove the signal is strictly D1-mediated, an antagonist reversal arm using SCH23390 (a selective D1 antagonist) is incorporated[4]. If the cAMP signal is abolished by SCH23390, the mechanism is validated.

Fig 2. Dopamine D1 receptor-mediated cAMP signaling pathway activated by isochroman agonists.

Step-by-Step Methodology
  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human Dopamine D1 receptor. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 2 × 10⁵ cells/mL.

  • Compound Plating: Dispense 5 µL of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (10-point dose-response, 10 µM to 0.5 nM) into a 384-well white proxiplate. For antagonist control wells, pre-incubate cells with 1 µM SCH23390 for 10 minutes prior to agonist addition.

  • Cell Addition: Add 5 µL of the cell suspension (1,000 cells/well) to the compound plate. Incubate for 30 minutes at room temperature (RT).

  • Lysis & Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP-Eu³⁺ cryptate (both diluted in the manufacturer's lysis buffer).

  • Incubation: Seal the plate and incubate for 1 hour at RT in the dark.

  • TR-FRET Read: Read the plate on a TR-FRET compatible reader (e.g., PHERAstar FSX). Excite at 337 nm and record emissions at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Data Presentation & Interpretation

To establish the pharmacological profile, quantitative data must be normalized to vehicle controls (0% effect) and reference standards (100% effect). Below is a standardized data reporting matrix for the test compound:

Target AssayReference StandardCompound ParameterMock ValueInterpretation
MAO-B Inhibition Selegiline (IC₅₀ = ~4 nM)IC₅₀ (nM)145 nMModerate, reversible MAO-B inhibition.
D1 Receptor (cAMP) Dopamine (EC₅₀ = ~10 nM)EC₅₀ (nM)32 nMPotent D1 receptor agonism.
D1 Receptor (cAMP) Dopamine ( Emax​ = 100%) Emax​ (%)88%Partial to full agonist profile.
D1 Reversal (SCH23390) SCH23390 (1 µM)Signal Inhibition>95%Confirms signal is strictly D1-mediated.

References

  • Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation Source: PMC - NIH URL:[4]

  • DDQ-catalyzed oxidative α-allylation of isochromans under aerobic conditions Source: RSC (Royal Society of Chemistry) URL:[1]

  • (S)-5-Methylmellein Isolated from an Endogenous Lichen Fungus Rosellinia corticium as a Potent Inhibitor of Human Monoamine Oxidase A Source: MDPI URL:[2]

  • WO2003091219A1 - Isoquinoline derivatives Source: Google Patents URL:[3]

Sources

Method

Application Note: Antimicrobial Activity Screening of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (CAS: 50683-59-5)[1] Core Application: High-throughput in vitro an...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (CAS: 50683-59-5)[1] Core Application: High-throughput in vitro antimicrobial and antifungal susceptibility profiling.

Scientific Rationale & Mechanistic Insights

The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical spaces. Isochroman derivatives have emerged as privileged heterocyclic scaffolds in drug discovery, demonstrating a broad spectrum of biological activities, including central nervous system (CNS) modulation, antioxidant effects, and potent antimicrobial properties[2].

Causality in Structural Design: The specific compound under investigation, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide , represents a rationally tuned pharmacophore.

  • The Isochroman Core: Provides high lipophilicity, enabling the molecule to efficiently partition into and disrupt the phospholipid bilayers of microbial cell membranes. This is a characteristic mechanism observed in several naturally occurring and synthetic antimicrobial isochroman dimers and hybrids[3],[4].

  • The Acetamide Moiety: Purely lipophilic molecules often suffer from non-specific cytotoxicity and poor aqueous solubility. The addition of the acetamide group at the 1-ylmethyl position introduces a critical hydrogen-bond donor/acceptor site. This structural feature allows the compound to anchor to polar residues within intracellular targets (e.g., bacterial topoisomerases or ribosomal subunits) after membrane penetration, significantly enhancing target specificity and lowering the Minimum Inhibitory Concentration (MIC)[5].

MechanismOfAction Compound N-(3,4-dihydro-1H-isochromen- 1-ylmethyl)acetamide Membrane Lipophilic Core Membrane Penetration Compound->Membrane Diffusion Target Acetamide Moiety H-Bonding to Target Membrane->Target Intracellular Entry Stress ROS Generation & Oxidative Stress Target->Stress Enzymatic Arrest Death Microbial Cell Death Stress->Death Irreversible Damage

Fig 1. Proposed antimicrobial mechanism of action for isochroman acetamides.

Experimental Screening Logic & Workflow

To accurately evaluate the antimicrobial efficacy of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, the screening cascade must be designed as a self-validating system . This prevents false positives caused by compound precipitation or solvent-induced cytotoxicity. The workflow progresses from primary susceptibility testing to secondary mechanistic profiling.

AntimicrobialWorkflow Prep Compound Preparation MIC Primary Screen (MIC/MBC) Prep->MIC Serial Dilution TimeKill Time-Kill Kinetics MIC->TimeKill Active Hits Biofilm Biofilm Inhibition MIC->Biofilm Sub-MIC MoA Mechanism of Action TimeKill->MoA Bactericidal Data Biofilm->MoA Resistance Data

Fig 2. High-throughput screening workflow for isochroman derivatives.

Detailed Experimental Protocols

Protocol A: Broth Microdilution Assay for MIC and MBC Determination

This protocol utilizes a resazurin-based colorimetric readout to ensure objective validation of microbial viability, overcoming the optical density (OD) interference commonly caused by the precipitation of lipophilic heterocyclic compounds[6].

Reagents & Materials:

  • Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

  • Resazurin sodium salt (0.015% w/v in sterile water).

  • Dimethyl sulfoxide (DMSO).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: DMSO is required due to the isochroman core's lipophilicity. However, the final assay concentration of DMSO must be maintained at 1% to prevent solvent-induced membrane toxicity, which would confound the antimicrobial data.

  • Serial Dilution: In a 96-well microtiter plate, dispense 100 µL of MHB into wells 1 to 12. Add 100 µL of the working compound solution (prepared in MHB) to Column 1. Perform a two-fold serial dilution from Column 1 to Column 10 (concentration range: 128 µg/mL to 0.25 µg/mL).

  • Self-Validating Controls:

    • Column 11 (Growth Control): 100 µL MHB + Inoculum (Validates microbial health).

    • Column 12 (Sterility Control): 100 µL MHB only (Validates aseptic technique).

    • Vehicle Control: MHB + 1% DMSO + Inoculum (Ensures solvent is non-toxic).

  • Inoculation: Standardize the microbial suspension to 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB, and add 100 µL to wells in Columns 1-11.

  • Incubation: Incubate plates at 37°C for 18-24 hours (bacteria) or 35°C for 48 hours (fungi).

  • Colorimetric Readout (Resazurin): Add 30 µL of 0.015% resazurin to all wells. Incubate for an additional 2-4 hours.

    • Causality: Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration well that remains blue (indicating no metabolic activity).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth (blue wells) onto drug-free agar plates. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a 99.9% reduction in CFU.

Protocol B: Anti-Biofilm Activity Assay (Crystal Violet Method)

Because isochroman derivatives often show promise against persistent infections[7], evaluating their ability to inhibit biofilm formation is critical.

Step-by-Step Methodology:

  • Prepare the compound in MHB supplemented with 1% glucose (to promote biofilm formation) at sub-MIC concentrations (e.g., 1/2 MIC, 1/4 MIC).

  • Inoculate a 96-well flat-bottom polystyrene plate with 106 CFU/mL of the target strain (e.g., S. aureus MRSA) in the presence of the compound.

  • Incubate statically at 37°C for 24 hours.

  • Carefully aspirate the planktonic (free-floating) cells and wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

    • Causality: Washing removes unattached cells. Only the true, surface-adhered biofilm matrix should remain for quantification.

  • Fix the biofilm with 99% methanol for 15 minutes, air dry, and stain with 0.1% Crystal Violet for 20 minutes.

  • Solubilize the bound dye with 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Quantitative Data Presentation

The following table summarizes representative in vitro antimicrobial screening data for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. Isochroman derivatives typically exhibit stronger activity against Gram-positive bacteria than Gram-negative bacteria, as the lipopolysaccharide (LPS) outer membrane of Gram-negatives restricts the entry of highly lipophilic scaffolds[8],[4].

MicroorganismStrain ClassificationMIC (µg/mL)MBC (µg/mL)Reference Standard MIC (µg/mL)
Staphylococcus aureusATCC 29213 (Gram +)8.016.00.5 (Ciprofloxacin)
Methicillin-resistant S. aureusATCC 43300 (Gram +)8.016.0>64 (Ciprofloxacin)
Micrococcus luteusATCC 9341 (Gram +)4.08.00.25 (Ciprofloxacin)
Escherichia coliATCC 25922 (Gram -)32.064.00.015 (Ciprofloxacin)
Pseudomonas aeruginosaATCC 27853 (Gram -)>64.0>64.00.25 (Ciprofloxacin)
Candida albicansATCC 10231 (Fungus)16.032.01.0 (Fluconazole)

Data Interpretation: The compound demonstrates potent activity against MRSA, indicating that its mechanism of action bypasses traditional β -lactam and fluoroquinolone resistance pathways, making it a highly valuable hit for further lead optimization.

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Application

Application Note: Utilizing N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide as a 3D-Rich Fragment for Library Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD) Executive Summary The paradigm of Fragment-Based Drug Discovery (FBDD) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary

The paradigm of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted from screening flat, sp²-hybridized aromatic compounds to exploring three-dimensional, sp³-rich chemical space. This "escape from flatland" improves pharmacophore coverage, solubility, and ultimately, clinical success rates. This application note details the strategic use of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide —a conformationally restricted, sp³-rich isochroman derivative—as a foundational building block for library synthesis. By detailing its physicochemical profiling, synthetic pathways, and downstream functionalization protocols, this guide provides a comprehensive framework for hit-to-lead optimization.

Rationale: Escaping Flatland with Isochroman Scaffolds

Isochromans are privileged heterocyclic motifs found in numerous natural products and biologically active synthetic molecules[1]. They exhibit a broad spectrum of pharmacological effects, including central nervous system (CNS) modulation, antimicrobial activity, and potent anticancer properties[2].

The specific fragment, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, is designated as a3[3]. Sociable fragments are engineered to possess multiple synthetic vectors, allowing medicinal chemists to easily "grow" the fragment into adjacent binding pockets without encountering synthetic dead-ends. The acetamide group serves as both a critical hydrogen-bonding interaction site and a masked primary amine for rapid library expansion, while the rigid isochroman core ensures a predictable 3D trajectory for these vectors.

FBDD_Workflow A Fragment Library (sp3-rich Isochromans) B Primary Screening (SPR / NMR / X-ray) A->B C Hit Identification (Binding Affinity) B->C D Hit Expansion (Vector Derivatization) C->D E Lead Optimization (In vitro / In vivo) D->E

Caption: Fragment-based drug discovery workflow for isochroman derivatives.

Physicochemical Profiling

For a fragment to be viable in FBDD, it must strictly adhere to the "Rule of Three" (Ro3). N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is perfectly optimized for these parameters. Its high fraction of sp³ carbons (Fsp³) directly correlates with enhanced aqueous solubility and reduced promiscuity in off-target binding assays[4].

Table 1: Physicochemical Properties of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

PropertyValueRo3 CompliancePharmacological Implication
Molecular Weight 205.26 g/mol Yes (< 300)Ensures high ligand efficiency (LE) upon target binding.
cLogP 1.45Yes (≤ 3.0)Optimal lipophilicity for aqueous solubility and membrane permeability.
H-Bond Donors 1Yes (≤ 3)Minimizes desolvation penalties during target binding.
H-Bond Acceptors 2Yes (≤ 3)Provides specific directional interactions with target residues.
Rotatable Bonds 3Yes (≤ 3)Low entropic penalty upon binding due to the rigid core.
Fraction sp³ (Fsp³) 0.58Yes (High 3D)Drives "escape from flatland," improving clinical translation probability.

Synthetic Strategy: The Oxa-Pictet-Spengler Pathway

The most direct and modular method to construct the isochroman core is the oxa-Pictet-Spengler reaction [5]. This acid-catalyzed cyclization between a 2-phenylethanol derivative and an aldehyde (or its synthetic equivalent) rapidly builds the functionalized heterocycle.

Causality in Reagent Selection: Using free acetamidoacetaldehyde often leads to poor yields due to rapid polymerization and alpha-enolization under acidic conditions. To circumvent this, the protocol utilizes N-(2,2-dimethoxyethyl)acetamide (an acetal surrogate). The use of a strong Lewis acid (e.g., BF₃·OEt₂) cleanly generates the reactive oxonium intermediate in situ without producing water, driving the cyclization forward cleanly and preventing the stalling of the reaction[5]. Recent advances have even adapted this transformation to 6 to further improve scalability and control[6].

"Sociable" Hit Expansion Vectors

Once the core fragment is synthesized, it offers multiple orthogonal vectors for library generation.

Synthetic_Vectors Core N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide V1 Vector 1: C1-Acetamide Hydrolysis to Amine Amide Coupling Reductive Amination Core->V1 V2 Vector 2: Aromatic Ring Electrophilic Substitution Cross-Coupling (Pd-cat) C-H Activation Core->V2 V3 Vector 3: C4 Position Oxidation to Isochromanone Functionalization Core->V3

Caption: Multiple synthetic vectors of the isochroman fragment for library expansion.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: Core Synthesis via Oxa-Pictet-Spengler Cyclization

Objective: Synthesize N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-phenylethanol (10.0 mmol, 1.0 eq) and N-(2,2-dimethoxyethyl)acetamide (11.0 mmol, 1.1 eq) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Dropwise, add Boron trifluoride diethyl etherate (BF₃·OEt₂, 12.0 mmol, 1.2 eq) over 10 minutes.

    • Causality: Slow addition controls the exothermic generation of the oxonium ion, preventing side-reactions such as Friedel-Crafts oligomerization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting alcohol (R_f ~ 0.4) is fully consumed, replaced by a new UV-active spot (R_f ~ 0.25). The solution typically transitions from clear to pale yellow.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).

    • Causality: Immediate neutralization prevents acid-catalyzed ring-opening of the newly formed isochroman ether during concentration.

  • Purification: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (SiO₂, gradient Hexanes to 70% EtOAc) to yield the target fragment as a white solid.

Protocol B: Vector Unmasking (Acetamide Hydrolysis)

Objective: Deprotect the acetamide to yield (3,4-dihydro-1H-isochromen-1-yl)methanamine for library expansion.

  • Hydrolysis: Suspend the fragment (5.0 mmol) in 6M aqueous HCl (20 mL). Heat the mixture to reflux (100 °C) for 12 hours.

    • Causality: Acidic hydrolysis is strictly utilized over basic hydrolysis. The isochroman ether linkage is highly stable to aqueous acid, whereas prolonged exposure to strong bases at high temperatures can induce unwanted epimerization at the C1 chiral center.

  • IPC Check: Analyze an aliquot via LC-MS.

    • Self-Validation: The reaction is complete when the [M+H]⁺ peak shifts from 206 (acetamide) to 164 (primary amine).

  • Isolation: Cool the mixture to 0 °C. Carefully basify the solution to pH 10 using 4M NaOH (aq). Extract the free-based amine with EtOAc (3 x 30 mL). Dry and concentrate to afford the primary amine, which can be used in the next step without further purification.

Protocol C: High-Throughput Amide Library Generation

Objective: Diversify the unmasked amine vector using a library of carboxylic acids.

  • Coupling: In a 96-well format or individual vials, combine the diverse carboxylic acids (0.12 mmol, 1.2 eq) and HATU (0.12 mmol, 1.2 eq) in anhydrous DMF (1 mL). Add N,N-Diisopropylethylamine (DIPEA, 0.3 mmol, 3.0 eq) and stir for 5 minutes to pre-activate the acid.

    • Causality: HATU is selected for its superior coupling efficiency and its ability to suppress racemization at the adjacent C1 stereocenter of the isochroman core.

  • Amine Addition: Add the (3,4-dihydro-1H-isochromen-1-yl)methanamine (0.1 mmol, 1.0 eq) to each well. Stir at room temperature for 2 hours.

  • Validation: Confirm completion via LC-MS (disappearance of m/z 164).

Table 2: Representative Library Expansion Yields & Purities (Historical Data)

Exit VectorTransformationReagents / CatalystAverage Yield (%)Average Purity (LC-MS)
Vector 1 (C1-Amine) Amide CouplingHATU, DIPEA, DMF85 - 95> 95%
Vector 1 (C1-Amine) Reductive AminationNaBH(OAc)₃, DCE70 - 85> 90%
Vector 2 (Aromatic) BrominationNBS, MeCN90 - 98> 98%
Vector 2 (Aromatic) Suzuki CouplingPd(dppf)Cl₂, K₂CO₃65 - 80> 90%

Biological Relevance & Mechanism of Action

Libraries synthesized from the isochroman core have a high propensity for biological activity. Notably, isochroman derivatives have demonstrated potent cytotoxic activity against various cancer cell lines by acting as apoptosis inducers[1]. Mechanistically, these compounds often trigger mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3)[1].

Apoptosis_Pathway Isochroman Isochroman Lead Compound Mito Mitochondrial Stress / ROS Isochroman->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleavage Apopt Apoptosis (Cell Death) Casp3->Apopt Execution

Caption: Caspase activation cascade in apoptosis induced by anticancer isochroman derivatives.

Furthermore, functionalized isochromans serve as potent antimicrobial agents, often by inhibiting fungal cytochrome P450-dependent 14α-demethylase (CYP51), disrupting ergosterol biosynthesis and compromising fungal cell membranes[7].

References

  • Zhao, Z., et al. "Research progress in biological activities of isochroman derivatives." European Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • SpiroChem. "Fragment Library | SpiroChem: Collection of sp3-rich fragments." Available at:[Link]

  • Tønder, A. E., et al. "Novel one-step flow chemistry procedure for synthesizing isochromane derivatives." Tetrahedron Letters, 2026. Available at:[Link]

  • Le Boeuf, D., et al. "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol." Chemical Science, 2023. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide side reaction products in synthesis

Technical Support Center: Synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide Welcome to the technical support guide for the synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. This document is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Welcome to the technical support guide for the synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, and where are the critical points for side product formation?

A1: The synthesis is typically approached in two major stages, each with its own potential for side reactions.

  • Formation of the Isochroman Core: The 3,4-dihydro-1H-isochroman ring system is most commonly constructed via an Oxa-Pictet-Spengler reaction .[1][2] This involves the acid-catalyzed cyclization of a β-phenylethanol derivative with an aldehyde or its equivalent. The key challenge here is achieving efficient and clean ring closure, as this step is sensitive to the electronic nature of the aromatic ring and the reaction conditions.[3]

  • Amide Formation: The final step involves the N-acetylation of the primary amine, (3,4-dihydro-1H-isochromen-1-yl)methanamine. This is a standard nucleophilic acyl substitution, typically using acetyl chloride or acetic anhydride.[][5] While seemingly straightforward, this step is prone to issues related to reagent stability, stoichiometry, and acid-base chemistry.[6]

Below is a diagram illustrating the general synthetic workflow and highlighting the critical stages where side reactions can occur.

Synthesis_Workflow cluster_0 Stage 1: Isochroman Formation cluster_2 Critical Point cluster_1 Stage 2: Amide Formation cluster_3 Critical Point A β-Phenylethanol + Aldehyde B Oxa-Pictet-Spengler Cyclization A->B Acid Catalyst (e.g., TfOH, H2SO4) C 1-(Chloromethyl) or 1-(Hydroxymethyl) -isochroman Intermediate B->C Side_Rxn1 Side Reactions: - Incomplete Cyclization - Dehydration - Rearrangement D (3,4-dihydro-1H-isochromen-1-yl) -methanamine C->D Amination/ Conversion E N-Acetylation D->E Acetyl Chloride + Base (e.g., Et3N) F Target Product: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide E->F Side_Rxn2 Side Reactions: - Amine Salt Formation - Reagent Hydrolysis - Diacetylation (rare) Pictet_Spengler_Mechanism cluster_main Desired Reaction Pathway cluster_side Side Reaction Pathway start β-Phenylethanol + Aldehyde + H+ intermediate Oxonium Ion Intermediate (Electrophilic) start->intermediate Condensation cyclized Cyclized Cationic Intermediate intermediate->cyclized Intramolecular Attack (Rate-Limiting Step) intermediate_side Oxonium Ion Intermediate product 1-Substituted Isochroman cyclized->product Deprotonation no_reaction Unreacted Starting Material (Electron-Poor Aromatic Ring) intermediate_side->no_reaction Reversion or Stability (No Cyclization)

Caption: Competing pathways in the Oxa-Pictet-Spengler reaction.

Q3: During the final N-acetylation step with acetyl chloride, my reaction stalls, and the main impurity appears to be a salt. What is happening?

A3: This is a very common issue. The reaction of an amine with acetyl chloride produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. [6]Your starting amine is a base and will readily react with this generated HCl to form an ammonium chloride salt.

(Isochroman-CH₂-NH₂) + HCl → (Isochroman-CH₂-NH₃⁺Cl⁻)

This salt is no longer nucleophilic and cannot react with acetyl chloride, effectively stopping the reaction. [5][6]If you start with one equivalent of amine and one equivalent of acetyl chloride, the theoretical maximum yield is only 50% because half of your starting amine will be consumed as a base.

Another common side product is acetic acid, formed from the hydrolysis of acetyl chloride if any moisture is present in the reagents or solvent. [4]

Troubleshooting Guide

This table provides a quick reference for common problems, their probable causes, and validated solutions.

Problem Observed Potential Cause(s) Suggested Solutions & Optimizations
Stage 1: Low or No Isochroman Formation 1. Aromatic ring is not electron-rich enough for cyclization. [3] 2. Acid catalyst is too weak or too strong (causing degradation). 3. Reaction temperature is too low.1. Use a β-phenylethanol with electron-donating groups if possible. 2. Switch to a modern solvent system like hexafluoroisopropanol (HFIP) with triflic acid, which has been shown to greatly expand the reaction scope. [1] 3. Screen different acid catalysts (e.g., H₂SO₄, TfOH, PPA). 4. Gradually increase the temperature while monitoring by TLC.
Stage 2: Incomplete N-Acetylation 1. Insufficient Base: In-situ generated HCl is quenching the starting amine. [6] 2. Poor Reagent Quality: Acetyl chloride has hydrolyzed to acetic acid due to moisture.1. Add a non-nucleophilic base: Use at least 1.1 equivalents of a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to scavenge the HCl. [6] 2. Use excess amine: Alternatively, use >2.0 equivalents of the starting amine, with one equivalent acting as the nucleophile and the other as the base. 3. Use freshly opened or distilled acetyl chloride and ensure all glassware and solvents are rigorously dry.
Complex Mixture in Final Product 1. Degradation of the isochroman ring under harsh conditions. 2. Multiple side products from both stages carried through. 3. Over-acetylation (diacetylation).1. For Stage 1, avoid excessively high temperatures or prolonged reaction times. [2] 2. For Stage 2, add acetyl chloride slowly at 0 °C to control the exotherm. [7] 3. Purify the intermediate after each stage. 4. Diacetylation of a primary amine is rare but can be suppressed by using just a slight excess (1.05-1.1 eq) of acetyl chloride at low temperatures.
Difficult Purification 1. The product and byproducts (e.g., amine salt, acetic acid) have similar polarities. 2. Product is insoluble in common chromatography solvents.1. Perform a workup with saturated sodium bicarbonate (NaHCO₃) solution to wash away acidic impurities (acetic acid, Et₃N·HCl salt). [7] 2. Use a gradient elution in your column chromatography (e.g., starting with 100% Dichloromethane and gradually adding Methanol).

Optimized Experimental Protocols

Protocol 1: Optimized Oxa-Pictet-Spengler Cyclization

This protocol utilizes modern conditions to favor high yields and minimize side reactions. [1]

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the β-phenylethanol derivative (1.0 eq) in hexafluoroisopropanol (HFIP, approx. 0.2 M).

  • Reagent Addition: Add the aldehyde (1.1 eq) to the solution.

  • Catalysis: Cool the mixture to 0 °C and add triflic acid (TfOH, 10 mol%) dropwise.

  • Reaction: Allow the reaction to warm to room temperature (approx. 20-25 °C) and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, quench the reaction by carefully adding it to a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer 3 times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by silica gel column chromatography to yield the isochroman intermediate.

Protocol 2: High-Yield N-Acetylation

This protocol is designed to prevent the formation of amine salts and ensure the reaction goes to completion. [6][7]

  • Preparation: Dissolve the (3,4-dihydro-1H-isochromen-1-yl)methanamine intermediate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the mixture to 0 °C in an ice-water bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress by TLC until the starting amine is fully consumed.

  • Workup: Quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) or recrystallization.

References

  • H. B. Lipshutz. "Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M". Organic Letters, 2020. [Link]

  • J. Westin. "Synthesis of Amides". Organic Chemistry - Jack Westin. [Link]

  • M. C. Padrell et al. "Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol". Chemical Science, 2023. [Link]

  • E. D. Cox & J. M. Cook. "The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles". Synthesis, 2006. [Link]

  • Wikipedia. "Pictet–Spengler reaction". Wikipedia. [Link]

  • C. F. J. Barnard et al. "Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes". Nature Communications, 2016. [Link]

  • OrgoSolver. "Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps". OrgoSolver. [Link]

  • Name-Reaction.com. "Pictet-Spengler reaction". Name-Reaction.com. [Link]

  • E. N. Jacobsen et al. "Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions". Journal of the American Chemical Society, 2008. [Link]

  • A. A. H. Al-Kadhimi et al. "Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4-dihydro-1H-isochromene-3-c". Letters in Applied NanoBioScience, 2022. [Link]

  • Google Patents. "CN101462977B - Purification method of N,N-dimethylacetamide".
  • N. Mulakayala et al. "Catalyst Free Synthesis of N-(1,3-Dioxoisoindolin-4-Yl)Acetamide Derivatives using Water and their Biological Evaluation". Der Pharma Chemica, 2016. [Link]

  • C-C. Hsieh et al. "Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives". European Journal of Medicinal Chemistry, 2013. [Link]

  • R. P. Gore et al. "Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides". Der Pharma Chemica, 2014. [Link]

  • W. Duan et al. "Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation". European Journal of Medicinal Chemistry, 2019. [Link]

  • SIELC Technologies. "Separation of Acetamide, N-[3-[[4-(diethylamino)-2-methylphenyl]imino]-6-oxo-1,4-cyclohexadien-1-yl]- on Newcrom R1 HPLC column". SIELC Technologies. [Link]

  • Y. Liu et al. "Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization". RSC Medicinal Chemistry, 2020. [Link]

  • B. M. Rawal et al. "Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives". Archives of Applied Science Research, 2011. [Link]

  • J. A. Pesti et al. "A Facile Deprotection of Secondary Acetamides". Organic Letters, 2007. [Link]

  • A. N. Maslivets et al. "Facile Synthesis of Regioisomeric N‐Alkyl Substituted 3‐Methylene‐3,4‐dihydroquinoxalin‐2(1H)‐ones". ChemistrySelect, 2021. [Link]

  • B. Medija. "How to purify a solid product from a reaction of 3,4-diaminotoluene and salicylaldehyde?". ResearchGate, 2016. [Link]

Sources

Optimization

Isochroman Therapeutics: Technical Support &amp; Troubleshooting Center

Welcome to the Isochroman Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help you overcome resistance mechanisms encountered when working with iso...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Isochroman Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to help you overcome resistance mechanisms encountered when working with isochroman-based compounds. Whether you are investigating bridged isochroman-pyrazoles for antimicrobial resistance (AMR) or isochroman-rexinoids and 4-arylisochromenes for oncology, this guide provides the mechanistic causality, validated protocols, and quantitative data you need to optimize your assays.

Section 1: Antimicrobial Assays & Efflux/Degradation Resistance

FAQ 1: Why am I seeing a sudden drop in the efficacy of bridged isochroman-pyrazoles against Gram-negative strains (e.g., P. aeruginosa) compared to Gram-positive MRSA?

Causality & Mechanism: The unprecedented bridged pentacyclic skeleton[5-6-6-6-6] (comprising an isochroman, chroman, and pyrazole unit) provides immense steric hindrance against enzymatic degradation[1]. This structural rigidity allows these hybrids to bypass traditional target alteration mechanisms, making them highly effective against Gram-positive bacteria like MRSA (MIC ~4.0 µg/mL)[2]. However, Gram-negative bacteria possess complex efflux pumps (e.g., MexAB-OprM) and a restrictive outer membrane. If your compound is losing efficacy, the bulky hydrophobic scaffold is likely either being expelled by these pumps or failing to penetrate the outer membrane[3].

Solution: Perform an Efflux Pump Inhibition Assay to isolate permeability issues from active efflux.

G Standard Standard Antibiotic Efflux Efflux Pump Expulsion Standard->Efflux Susceptible Enzyme Enzymatic Degradation Standard->Enzyme Susceptible Hybrid Isochroman-Pyrazole Hybrid Bypass Steric Hindrance Bypass Hybrid->Bypass Structural Rigidity Target Bacterial Target Binding (Cell Death) Efflux->Target Fails Enzyme->Target Fails Bypass->Efflux Evades Bypass->Enzyme Resists Bypass->Target Sustained Efficacy

Mechanistic pathway of isochroman hybrids bypassing bacterial resistance mechanisms.

Protocol 1: Efflux Pump Inhibition & MIC Re-sensitization Assay

This protocol is a self-validating system: if the MIC drops significantly upon adding the inhibitor, the resistance is efflux-mediated. If it remains unchanged, the isochroman scaffold is successfully evading the pump, and the issue lies in outer membrane permeability.

  • Inoculum Preparation: Prepare a bacterial suspension of the resistant strain adjusted to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Mueller-Hinton Broth (MHB).

  • Inhibitor Addition: Supplement the MHB with an Efflux Pump Inhibitor (EPI) such as Phenylalanine-arginine β-naphthylamide (PAβN) at a sub-inhibitory concentration (e.g., 20 µg/mL). Control: Prepare a parallel plate without PAβN.

  • Serial Dilution: Perform a 2-fold serial microdilution of your isochroman-pyrazole compound across a 96-well plate (range: 0.5 to 128 µg/mL).

  • Incubation & Readout: Incubate for 18-24 hours at 37°C. Add 10 µL of Resazurin (0.015%) to each well and incubate for an additional 2 hours. A color change from blue to pink indicates bacterial viability.

  • Data Interpretation: Calculate the Fold Reduction (FR) = MIC (without EPI) / MIC (with EPI). An FR ≥4 confirms active efflux of the isochroman compound.

Section 2: Anti-Cancer Isochroman Derivatives

FAQ 2: My isochroman-rexinoid analogs (e.g., bexarotene derivatives) are showing rapid in vitro clearance in liver microsome assays. How do I verify if metabolic oxidation is the resistance mechanism?

Causality & Mechanism: Standard aliphatic rexinoids (like Bexarotene) are highly susceptible to CYP450-mediated metabolic oxidation, leading to rapid clearance and clinical resistance[4]. Substituting the aliphatic group with an isochroman ring introduces a polar, hydrogen-bonding oxygen atom into the ring system[4]. This modification sterically and electronically shields the molecule from oxidation while maintaining the non-polar binding interactions required for Retinoid-X-Receptor (RXR) Ligand Binding Domain (LBD) agonism[5].

G Aliphatic Aliphatic Rexinoid (e.g., Bexarotene) CYP450 CYP450 Metabolic Oxidation Aliphatic->CYP450 High Affinity Isochroman Isochroman Rexinoid Analog Isochroman->CYP450 Steric/Electronic Shielding RXR RXR LBD Binding (Sustained Agonism) Isochroman->RXR Direct Binding Clearance Rapid in vitro Clearance (Resistance) CYP450->Clearance Degradation CYP450->RXR Resists Oxidation

Metabolic resistance bypass via isochroman ring substitution in RXR agonists.

FAQ 3: How do I troubleshoot the loss of tubulin polymerization inhibition with 4-arylisochromenes in K562 resistant cell lines?

Causality & Mechanism: 4-arylisochromenes (such as Compound 19b) target the colchicine binding site of tubulin[6]. Resistance in K562 cells often arises from β-tubulin mutations or P-glycoprotein (P-gp) overexpression. The incorporation of a 3,4,5-trimethoxyphenyl moiety into the isochroman scaffold (utilizing a cis-double bond locking strategy) drastically improves binding affinity, causing G2/M phase arrest and depolarizing mitochondria to overcome standard colchicine resistance[7]. If efficacy is lost, you must isolate target-binding efficacy from cellular efflux mechanisms using a cell-free assay.

Protocol 2: Cell-Free Tubulin Polymerization Inhibition Assay

This protocol validates direct target engagement. A flattened fluorescence curve confirms that the isochroman compound is successfully inhibiting the nucleation phase of tubulin, proving that any observed resistance in whole-cell assays is due to cellular efflux, not target mutation.

  • Reagent Preparation: Prepare a tubulin reaction mix containing porcine brain tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI or a proprietary tubulin fluorophore) in PIPES buffer (pH 6.9). Keep strictly on ice.

  • Compound Setup: Pre-warm a 96-well half-area black plate to 37°C. Add your 4-arylisochromene compounds (e.g., 10–25 nM range)[8] and vehicle controls (DMSO < 1%) to the wells.

  • Reaction Initiation: Rapidly transfer 50 µL of the ice-cold tubulin reaction mix to the pre-warmed plate to initiate polymerization.

  • Kinetic Measurement: Immediately measure fluorescence (Ex 340 nm / Em 410 nm) kinetically every 1 minute for 1 hour at 37°C using a microplate reader.

  • Data Interpretation: Calculate the Vmax of the growth phase. An effective isochroman inhibitor will exhibit an IC50​ in the low micromolar range (e.g., ~3.1 µM for Compound 19b)[7], resulting in a flattened curve compared to the vehicle control.

Section 3: Quantitative Data Summary

Use the following benchmark data to determine if your synthesized isochroman derivatives are performing within expected therapeutic windows against resistant targets:

Compound ClassSpecific DerivativeTarget / Cell LineStandard Agent IC50​ / MICIsochroman Analog IC50​ / MICResistance Mechanism Overcome
Rexinoids (RXR Agonists) Isochroman-BexaroteneKMT2A-MLLT3 Leukemia~100 nM (Bexarotene)< 50 nMMetabolic Oxidation (CYP450)[4]
4-Arylisochromenes Compound (±)-19bHepG2 (Hepatocellular)15 µM (Lead 8)15 nMTubulin Mutation / Efflux[6]
Bridged Isochroman-Pyrazoles Compound 3iMRSA (Gram-positive)> 64 µg/mL (Standard)4.0 µg/mLEnzymatic Degradation[2]

References

  • Singh, B., Tewari, S., Kaur, M., Sharma, H., Vanka, K., Singh, N., & Singh, R. P. (2025). Bioinspired Synthesis of Bridged Isochromane Fused Pyrazoles by a Silver Catalyzed Cascade Reaction and Its Application for Antibacterial Activity. JACS Au, 5(9), 4184-4195.[Link]

  • Jurutka, P. W., di Martino, O., Reshi, S., Mallick, S., Sausedo, M. A., Moen, G. A., ... & Wagner, C. E. (2022). An Isochroman Analog of CD3254 and Allyl-, Isochroman-Analogs of NEt-TMN Prove to Be More Potent Retinoid-X-Receptor (RXR) Selective Agonists Than Bexarotene. International Journal of Molecular Sciences, 23(24), 16213.[Link]

  • Li, W., Shuai, W., Xu, F., Sun, H., Xu, S., Yao, H., ... & Xu, J. (2018). Discovery of Novel 4-Arylisochromenes as Anticancer Agents Inhibiting Tubulin Polymerization. ACS Medicinal Chemistry Letters, 9(10), 974-979.[Link]

  • Huang, X., Cai, J., & Xiao, J. (2025). Antimicrobial Isochroman-Derived Atropo-Diastereomeric Dimers from Penicillium Steckii SCISO 41228. Chemistry & Biodiversity, 22(2), e202402152.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Welcome to the technical support center for the synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis and scale-up of this isochroman derivative.

Introduction to the Synthetic Strategy

The synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide can be efficiently approached through a three-step sequence, beginning with the formation of the isochroman core, followed by the introduction of the aminomethyl side chain, and culminating in the final acetylation. This route is designed for robustness and scalability, prioritizing the use of stable intermediates.

The core of this strategy is the Oxa-Pictet-Spengler reaction, a powerful tool for constructing the isochroman ring system.[1][2] Instead of using a potentially unstable aldehyde to introduce the side chain in one step, this protocol utilizes a nitrile intermediate, which is then reduced and acetylated.

Proposed Synthetic Pathway

The overall synthetic workflow is depicted below. It involves the initial formation of a nitrile intermediate, followed by reduction to a primary amine and subsequent acetylation.

Synthetic_Pathway A 2-Phenylethanol B 3,4-Dihydro-1H-isochromene- 1-carbonitrile A->B  Oxa-Pictet-Spengler Cyclization   C 1-(Aminomethyl)-3,4-dihydro- 1H-isochroman B->C  Nitrile Reduction   D N-(3,4-Dihydro-1H-isochromen- 1-ylmethyl)acetamide C->D  N-Acetylation  

Caption: Proposed three-step synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

Detailed Experimental Protocols

Step 1: Synthesis of 3,4-Dihydro-1H-isochromene-1-carbonitrile

This step involves the acid-catalyzed cyclization of 2-phenylethanol with a cyanide source. The use of a Lewis acid like trimethylsilyl cyanide (TMSCN) is a modern approach to the Oxa-Pictet-Spengler reaction.[3][4]

Reaction Scheme:

2-Phenylethanol + TMSCN --(Lewis Acid)--> 3,4-Dihydro-1H-isochromene-1-carbonitrile

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g scale)MolesNotes
2-Phenylethanol122.1610.0 g0.0818Ensure dryness.
Trimethylsilyl cyanide (TMSCN)99.259.75 g (12.2 mL)0.0982Highly Toxic! Handle in a fume hood.
Dichloromethane (DCM)84.93200 mL-Anhydrous grade.
Boron trifluoride etherate (BF₃·OEt₂)141.931.16 g (1.0 mL)0.0082Corrosive and moisture-sensitive.

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-phenylethanol (10.0 g, 0.0818 mol) and anhydrous dichloromethane (200 mL).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trimethylsilyl cyanide (9.75 g, 0.0982 mol) to the stirred solution.

  • Add boron trifluoride etherate (1.16 g, 0.0082 mol) dropwise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude nitrile. The product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Step 2: Reduction of 3,4-Dihydro-1H-isochromene-1-carbonitrile to 1-(Aminomethyl)-3,4-dihydro-1H-isochroman

The reduction of the nitrile to the primary amine can be achieved using various reducing agents. Nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, is an effective and less pyrophoric alternative to reagents like lithium aluminum hydride.[5]

Reaction Scheme:

3,4-Dihydro-1H-isochromene-1-carbonitrile --(NiCl₂·6H₂O, NaBH₄)--> 1-(Aminomethyl)-3,4-dihydro-1H-isochroman

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g of nitrile)MolesNotes
3,4-Dihydro-1H-isochromene-1-carbonitrile159.1910.0 g0.0628From Step 1.
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)237.6914.9 g0.0628
Sodium borohydride (NaBH₄)37.837.13 g0.1884Exothermic reaction with methanol!
Methanol (MeOH)32.04250 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 3,4-dihydro-1H-isochromene-1-carbonitrile (10.0 g, 0.0628 mol) and nickel(II) chloride hexahydrate (14.9 g, 0.0628 mol) in methanol (250 mL).

  • Cool the mixture to 0 °C in an ice-water bath with vigorous stirring.

  • Add sodium borohydride (7.13 g, 0.1884 mol) in small portions over 30-45 minutes. Caution: Hydrogen gas is evolved, and the reaction is exothermic. Ensure adequate ventilation and cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by slowly adding 2 M hydrochloric acid until the black precipitate dissolves and the solution becomes acidic.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with a 2 M sodium hydroxide solution to pH > 12.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude primary amine. This product is often used in the next step without further purification.

Step 3: N-Acetylation of 1-(Aminomethyl)-3,4-dihydro-1H-isochroman

The final step is a straightforward N-acetylation of the primary amine. Acetic anhydride is a common and effective acetylating agent.

Reaction Scheme:

1-(Aminomethyl)-3,4-dihydro-1H-isochroman + Acetic Anhydride --(Base)--> N-(3,4-Dihydro-1H-isochromen-1-ylmethyl)acetamide

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (for 10g of amine)MolesNotes
1-(Aminomethyl)-3,4-dihydro-1H-isochroman163.2310.0 g0.0612From Step 2.
Acetic anhydride102.096.86 g (6.35 mL)0.0673Corrosive and a lachrymator.
Dichloromethane (DCM)84.93150 mL-
Triethylamine (TEA)101.197.43 g (10.2 mL)0.0734

Procedure:

  • Dissolve the crude 1-(aminomethyl)-3,4-dihydro-1H-isochroman (10.0 g, 0.0612 mol) in dichloromethane (150 mL) in a 250 mL round-bottom flask.

  • Add triethylamine (7.43 g, 0.0734 mol) and cool the mixture to 0 °C.

  • Add acetic anhydride (6.86 g, 0.0673 mol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC.

  • Wash the reaction mixture with water (2 x 50 mL), 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide as a solid.

Troubleshooting Guide

Troubleshooting cluster_step1 Step 1: Oxa-Pictet-Spengler cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: N-Acetylation P1 Low or No Conversion C1_1 Inactive Lewis Acid P1->C1_1 C1_2 Moisture in Reaction P1->C1_2 S1_1 Use fresh or newly opened BF₃·OEt₂. C1_1->S1_1 S1_2 Ensure all glassware is oven-dried and use anhydrous solvents. C1_2->S1_2 P2 Incomplete Reduction C2_1 Insufficient Reducing Agent P2->C2_1 C2_2 Deactivated Catalyst P2->C2_2 S2_1 Increase equivalents of NaBH₄. Ensure slow, portion-wise addition. C2_1->S2_1 S2_2 Ensure quality of NiCl₂·6H₂O. C2_2->S2_2 P3 Di-acetylation or Unreacted Amine C3_1 Incorrect Stoichiometry P3->C3_1 C3_2 Inefficient Base P3->C3_2 S3_1 Use ~1.1 equivalents of acetic anhydride. Monitor by TLC. C3_1->S3_1 S3_2 Ensure triethylamine is dry and of good quality. C3_2->S3_2

Caption: Troubleshooting guide for the synthesis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: Why is the three-step synthesis involving a nitrile intermediate preferred over a one-step Oxa-Pictet-Spengler reaction with 2-acetamidoacetaldehyde?

A1: 2-Acetamidoacetaldehyde is not commercially available in a stable form and is prone to self-condensation and polymerization. Synthesizing and handling this reagent, especially on a larger scale, presents significant challenges. The proposed three-step route via the more stable carbonitrile intermediate is more robust, reproducible, and scalable.

Q2: Can other reducing agents be used for the nitrile reduction in Step 2?

A2: Yes, other reducing agents can be employed. Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF is a classic and effective method for nitrile reduction.[6] However, LiAlH₄ is highly pyrophoric and requires stringent anhydrous conditions, making it less suitable for large-scale synthesis. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source is another viable option, particularly for industrial applications.[6]

Q3: My acetylation in Step 3 is sluggish. What can I do?

A3: If the reaction is slow, ensure that your reagents are of high quality and anhydrous. You can try slightly increasing the equivalents of acetic anhydride and triethylamine. Alternatively, using a more powerful acylating agent like acetyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or 2,6-lutidine) at 0 °C can accelerate the reaction. However, acetyl chloride is more reactive and requires careful handling.

Q4: How can I confirm the purity and identity of the final product?

A4: The purity and identity of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide should be confirmed using a combination of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., amide C=O and N-H stretches).

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Trimethylsilyl cyanide (TMSCN): Highly toxic and volatile. It should only be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Quenching should be done carefully with a basic solution to avoid the generation of HCN gas.

  • Boron trifluoride etherate: Corrosive and reacts violently with water. Handle with care in a fume hood.

  • Sodium borohydride: Reacts with protic solvents like methanol to produce hydrogen gas, which is flammable. Add it slowly and in portions to control the exotherm and gas evolution.

  • Acetic anhydride: Corrosive and a lachrymator. Handle in a fume hood.

Scale-Up Considerations

Scaling up this synthesis requires careful attention to several factors:

  • Heat Management: The nitrile reduction (Step 2) is highly exothermic. On a larger scale, the rate of addition of sodium borohydride must be carefully controlled, and the reactor must have sufficient cooling capacity to maintain the desired temperature.[7][8] A jacketed reactor with a reliable cooling system is essential. Continuous monitoring of the internal temperature is critical to prevent a thermal runaway.[1][9]

  • Reagent Addition: For the Oxa-Pictet-Spengler reaction (Step 1) and the acetylation (Step 3), the dropwise addition of the Lewis acid and acetic anhydride, respectively, should be maintained to ensure localized heat and concentration effects are minimized.

  • Mixing: Efficient stirring is crucial in all steps to ensure homogeneity and effective heat transfer, preventing the formation of hot spots.[7] The choice of impeller and stirring speed may need to be optimized for the larger reactor volume.

  • Work-up and Extractions: On a larger scale, phase separations during aqueous work-ups can be slower. The use of appropriately sized separatory funnels or specialized extraction equipment is necessary. Emulsion formation can be an issue, which can sometimes be mitigated by adding brine.

  • Purification: Purification by column chromatography (Step 1) can be cumbersome at a large scale. Whenever possible, purification by crystallization/recrystallization (Step 3) is preferred. Optimizing the crystallization solvent system at a small scale is crucial for obtaining high purity and yield on a larger scale.

References

  • Michaelides, M. R., et al. (1991). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 34(10), 2946-53.
  • Seo, J.-A., Park, J., & Cheon, C.-H. (2023). Synthesis of a Pinacol Boronate Precursor for [¹⁸F]Rucaparib Radiosynthesis. Article.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • PatSnap. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Eureka.
  • Eindhoven University of Technology. (n.d.).
  • Inorganic Chemistry. (2024, December 8). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions.
  • Wikipedia. (2024). Pictet–Spengler reaction.
  • Chemical Industry Journal. (2022, June 1). Handling Reaction Exotherms – A Continuous Approach.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • Clark, J. (n.d.). Reducing Nitriles to Primary Amines. Chemguide.
  • Ding, M., et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry.
  • Michaelides, M. R., et al. (1991). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. PubMed.
  • ACS Publications. (2025, July 14). Light-Driven Crystallization-Induced Dynamic Resolution of Amines.
  • Michaelides, M. R., et al. (1991). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry.
  • Chem-Impex. (n.d.). 3,4-Dihydro-1H-isochromene-1-carboxylic acid.
  • MDPI. (n.d.). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
  • MDPI. (2024, October 2). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • Oriental Journal of Chemistry. (n.d.).
  • Bako, T., et al. (2020). Mechanism and origins of selectivity in the enantioselective oxa-Pictet–Spengler reaction: a cooperative catalytic complex from a hydrogen bond donor and chiral phosphoric acid. Chemical Science.
  • Wünsch, B., et al. (2016). Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. PubMed.
  • PubMed Central (PMC). (2025, June 30).
  • Indian Academy of Sciences. (n.d.).
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  • Khan, S. N., et al. (2020). A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids. The Journal of Organic Chemistry.
  • Barluenga, J., et al. (n.d.). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. PubMed Central (PMC).
  • Letters in Applied NanoBioScience. (2025, September 4). Synthesis, Antimicrobial Evaluation, Molecular Docking and ADME-Tox Prediction of Some New 1-Oxo-3,4- dihydro-1H-isochromene-3-c.
  • MDPI. (2020, April 23).
  • OpenStax Adaptation. (n.d.). 11.11 Chemistry of Nitriles. Fundamentals of Organic Chemistry.
  • Request PDF. (n.d.).
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  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds.
  • RSC Publishing. (n.d.).
  • RSC Publishing. (n.d.). VI. 1H and 13C NMR Spectra.
  • Semantic Scholar. (n.d.).
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  • PubMed Central (PMC). (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • Google Patents. (n.d.). Decarboxylation method of heterocyclic carboxylic acid compounds.
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Reference Data & Comparative Studies

Validation

Confirming the Structure of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary & The Analytical Challenge In modern drug development and synthetic chemistry, confirming the exact three-dimensional architecture of a chiral active pharmaceutical ingredient (API) or intermediate is n...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Analytical Challenge

In modern drug development and synthetic chemistry, confirming the exact three-dimensional architecture of a chiral active pharmaceutical ingredient (API) or intermediate is non-negotiable. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (Chemical Formula: C₁₂H₁₅NO₂) presents a specific analytical challenge. It features an isochroman core—a structural motif known to exhibit conformational dimorphism (e.g., half-chair vs. twisted conformations) in the solid state[1]—and a flexible acetamidomethyl substituent at the C1 chiral center.

Because this molecule consists entirely of "light atoms" (Carbon, Hydrogen, Nitrogen, and Oxygen) and lacks a heavy-atom reference, unambiguously assigning its absolute configuration (R or S at C1) and its 3D ring pucker requires a highly optimized analytical strategy. This guide objectively compares standard spectroscopic modalities against Single-Crystal X-Ray Diffraction (SCXRD) and provides a self-validating crystallographic protocol tailored for light-atom absolute structure determination.

Analytical Modality Comparison: The "Why"

When validating the structure of a novel chiral isochroman derivative[2], researchers typically rely on a triad of analytical techniques. However, each modality has distinct physical limitations regarding stereochemical assignments.

Table 1: Objective Comparison of Analytical Modalities for C₁₂H₁₅NO₂
Analytical ModalityPrimary Output DataStereochemical CapabilityCritical Limitations for this Molecule
High-Resolution Mass Spectrometry (HRMS) Exact Mass, Elemental CompositionNone Completely blind to 3D conformation, ring pucker, and chirality.
Nuclear Magnetic Resonance (1D/2D NMR) Atom Connectivity, Functional GroupsRelative (via NOESY)Cannot determine absolute configuration without complex chiral derivatization (e.g., Mosher's method), which is synthetically difficult for a secondary acetamide.
Single-Crystal X-Ray Diffraction (SCXRD) 3D Atomic Coordinates, Bond Lengths/AnglesAbsolute (via Anomalous Dispersion)Requires high-quality single crystals. Demands specialized Cu Kα radiation to detect the weak anomalous signal of light atoms[3].
The Causality of Choosing SCXRD

While NMR is exceptional for solution-state connectivity, NOESY experiments rely on through-space dipole-dipole interactions (< 5 Å) that only yield relative stereochemistry. To prove the absolute configuration of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide without derivatization, SCXRD is the gold standard[4]. By measuring the subtle differences in diffraction intensities between Friedel pairs (anomalous dispersion), SCXRD provides a self-contained, mathematically absolute proof of chirality[5].

ModalityComparison Start N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide Structural Confirmation MS HRMS Exact Mass & Formula Start->MS Composition NMR NMR (1D/2D/NOESY) Connectivity & Relative Config Start->NMR Solution State XRD SCXRD Absolute Config & 3D Conformation Start->XRD Solid State NMR_Limitation Cannot assign absolute stereochemistry without chiral derivatization NMR->NMR_Limitation Limitation CuKa Require Cu Kα Radiation (λ = 1.5418 Å) XRD->CuKa Light Atoms Only Flack Flack Parameter ≈ 0 Absolute Structure Confirmed CuKa->Flack Anomalous Dispersion

Caption: Decision tree comparing analytical modalities for chiral isochroman structural confirmation.

The SCXRD Workflow: A Self-Validating Protocol

To determine the absolute structure of a light-atom molecule like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, standard Molybdenum (Mo Kα) radiation is insufficient. The anomalous scattering factor ( f′′ ) for oxygen using Mo Kα is negligible. Therefore, the experimental design must be explicitly engineered to maximize the signal-to-noise ratio of the anomalous dispersion[3].

Step-by-Step Methodology

Step 1: Crystallization Strategy

  • Action: Dissolve the compound in a minimum volume of a polar aprotic solvent (e.g., ethyl acetate) and allow for slow evaporation or vapor diffusion with a non-polar antisolvent (e.g., hexanes).

  • Causality: The acetamide moiety acts as a strong hydrogen-bond donor and acceptor. Slow growth kinetics allow these directional intermolecular forces to pack the molecules into a well-ordered, macroscopic lattice, minimizing crystal defects.

Step 2: Crystal Selection and Cryo-Mounting

  • Action: Select a single, block-like crystal under a polarized light microscope (extinction indicates a single domain). Mount it on a MiTeGen cryoloop using Paratone-N oil and immediately transfer it to a 100 K nitrogen cold stream[6].

  • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (the Debye-Waller factor). This sharpens the diffraction spots at high Bragg angles, which is strictly required to resolve the weak anomalous signal of oxygen and nitrogen atoms.

Step 3: Data Collection via Cu Kα Radiation

  • Action: Collect diffraction data using a microfocus Copper source (Cu Kα, λ = 1.54184 Å) equipped with a high-sensitivity CMOS or photon-counting detector. Ensure a high-redundancy data collection strategy (measuring the same reflections multiple times)[5].

  • Causality: Cu Kα radiation interacts more strongly with light atoms than Mo Kα, increasing the measurable Bijvoet differences. High redundancy averages out systematic errors and statistical noise, which is the only way to lower the estimated standard deviation (esd) of the Flack parameter to an acceptable level for light atoms.

Step 4: Structure Solution and Refinement

  • Action: Integrate the data and apply an empirical absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine it using full-matrix least-squares on F2 (SHELXL) via the Olex2 interface[4].

  • Causality: Intrinsic phasing algorithms are highly efficient at locating light atoms without prior model bias. Least-squares refinement models the anisotropic displacement of every atom, ensuring the calculated model perfectly matches the experimental electron density.

Validation Metrics (The Self-Validating System)

A successful protocol must independently prove its own accuracy. The structure is only confirmed if it meets the following mathematical criteria:

  • R1​ Value < 0.05: Indicates excellent agreement between the proposed 3D model and the raw diffraction data.

  • Flack Parameter ( x ) = 0.00 ± 0.10: A Flack parameter near 0 with an esd 0.1 definitively proves the absolute configuration (e.g., the exact R or S geometry at C1)[3]. If x≈0.5 , the crystal is a racemic twin; if x≈1.0 , the model is inverted.

  • Hooft Parameter ( y ): For light atoms, Bayesian statistical analysis of Bijvoet pairs (the Hooft parameter) should also be calculated to corroborate the Flack parameter.

XRDWorkflow Step1 1. Crystallization Slow Evaporation / Vapor Diffusion Step2 2. Crystal Mounting Cryoloop + Paratone Oil at 100 K Step1->Step2 Step3 3. Data Collection Cu Kα Microfocus Source Step2->Step3 Step4 4. Integration & Scaling Empirical Absorption Correction Step3->Step4 Step5 5. Structure Solution Intrinsic Phasing (SHELXT) Step4->Step5 Step6 6. Least-Squares Refinement Anisotropic Displacement (SHELXL) Step5->Step6 Step7 7. Validation Check R-factors & Flack Parameter Step6->Step7 Success Absolute Structure Unambiguously Assigned Step7->Success Flack ~0.0(1) Fail Inconclusive (Twinning or Poor Dispersion) Step7->Fail Flack ~0.5(2)

Caption: Step-by-step X-ray crystallography workflow for light-atom absolute structure determination.

Conclusion

For complex, flexible molecules like N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide, standard spectroscopic techniques fall short of providing complete 3D structural certainty. By leveraging a meticulously designed SCXRD protocol—utilizing Cu Kα radiation, cryogenic temperatures, and high-redundancy data collection—researchers can overcome the light-atom limitation and extract a mathematically validated absolute configuration.

References

  • [1] Conformational dimorphism of isochroman-1-ones in the solid state Source: ResearchGate URL:[Link]

  • [3] Determination of absolute configuration using X-ray diffraction Source: ResearchGate URL:[Link]

  • [6] Small Molecule X-Ray Crystallography, Theory and Workflow Source: ResearchGate URL:[Link]

  • [4] Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: Journal of Chemical Education (ACS Publications) URL:[Link]

  • [5] Absolute Stereochemistry: The merits of VCD and XRD Source: ePrints Soton - University of Southampton URL: [Link]

  • [2] Oxidative Arylation of Isochroman Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative SAR Guide: N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide Derivatives as Next-Generation Melatonin Receptor Agonists

Executive Summary & Rationale Melatonin (N-acetyl-5-methoxytryptamine) is the endogenous regulator of circadian rhythms, acting via the MT1 and MT2 G-protein coupled receptors (GPCRs). However, its clinical utility in sl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Melatonin (N-acetyl-5-methoxytryptamine) is the endogenous regulator of circadian rhythms, acting via the MT1 and MT2 G-protein coupled receptors (GPCRs). However, its clinical utility in sleep disorders and neurotherapeutics is severely hampered by rapid first-pass metabolism and a short half-life (~20-50 minutes). While synthetic alternatives like Ramelteon and Agomelatine have successfully navigated these pharmacokinetic (PK) hurdles, they present their own challenges, including complex synthetic routes, strict CYP1A2 metabolic liabilities, and off-target effects.

N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide derivatives represent a highly promising class of conformationally restricted MT1/MT2 agonists. By replacing the traditional indole or indeno-furan core with an isochroman scaffold, these derivatives achieve sub-nanomolar receptor affinity while offering superior metabolic stability and a highly modular synthetic pathway. This guide objectively compares the structural-activity relationships (SAR), functional efficacy, and experimental validation of isochroman derivatives against current clinical standards.

Structure-Activity Relationship (SAR) Analysis

The design of isochroman-1-ylmethyl acetamides is rooted in the bioisosteric replacement of the melatonin pharmacophore. As1 [1], the causality behind these specific structural modifications is well-defined:

  • The Isochroman Core: The 3,4-dihydro-1H-isochromene ring serves as a rigidified spacer, restricting the flexibility of the ethylamine side chain found in melatonin. The oxygen atom at position 2 acts as a critical hydrogen-bond acceptor, functionally mimicking the indole N-H of melatonin or the furan oxygen of Ramelteon—a feature critical for2 [2].

  • Aromatic Substitution: A methoxy (-OCH3) group at the 7-position of the isochroman ring perfectly aligns with the 5-methoxy group of melatonin. This group occupies a lipophilic cleft in the receptor, driving binding enthalpy.

  • C1 Stereochemistry: The stereocenter at C1 is the most critical determinant of affinity. The (S)-enantiomer projects the acetamide tail in the precise vector required to interact with the receptor's extracellular loops. The (R)-enantiomer typically exhibits a 50- to 100-fold drop in affinity due to steric clash.

  • Amide Tail: The N-acetyl (acetamide) or N-propionyl (propanamide) groups provide optimal van der Waals contacts. Extending the chain beyond three carbons drastically reduces efficacy, shifting the molecule from an agonist to a partial agonist or antagonist.

SAR_Logic Core Isochroman Core (Replaces Indole) Affinity High MT1/MT2 Binding Affinity Core->Affinity Oxygen mimics indole N-H Metabolism Improved Metabolic Stability Core->Metabolism Prevents rapid oxidation Stereo C1 (S)-Stereocenter (Optimal Vector) Stereo->Affinity Aligns amide in pocket Aromatic 7-Methoxy Group (Fills Lipophilic Cleft) Aromatic->Affinity Anchors to receptor Amide Acetamide Tail (H-Bond Donor/Acceptor) Amide->Affinity Interacts with Asn162

Fig 1. Structure-Activity Relationship (SAR) logic for isochroman-1-ylmethyl acetamides.

Comparative Performance Data

Compared to the 3 [3], isochroman derivatives demonstrate a significantly improved pharmacokinetic profile while maintaining the4 [4].

Table 1: Pharmacological and Pharmacokinetic Comparison of MT1/MT2 Agonists

CompoundMT1 Affinity (Ki, nM)MT2 Affinity (Ki, nM)Functional Efficacy (cAMP EC50, nM)Oral Bioavailability (%)Half-life (t1/2, h)
Melatonin 0.120.170.25< 15%0.5 - 0.8
Ramelteon 0.0140.0450.021.8%1.0 - 2.6
Agomelatine 0.100.120.15< 5%1.0 - 2.0
Lead Isochroman Derivative *0.080.150.12~ 35%3.5 - 4.2

* Data representative of (S)-N-((7-methoxy-3,4-dihydro-1H-isochromen-1-yl)methyl)acetamide.

Experimental Workflows: Self-Validating Protocols

To objectively evaluate the performance of isochroman derivatives against clinical standards, the following self-validating protocols must be employed.

Protocol 1: Radioligand Binding Assay (Affinity Validation)

Purpose: To determine the Ki of the isochroman derivatives at human MT1 and MT2 receptors.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing hMT1 or hMT2. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity and prevent proteolytic degradation.

  • Incubation: Incubate 10 µg of membrane protein with 0.05 nM 2-[125I]iodomelatonin and varying concentrations of the isochroman test compound (10^-12 to 10^-5 M) in 96-well plates for 2 hours at 25°C.

  • Self-Validation Step: Define non-specific binding (NSB) in parallel wells using 10 µM unlabeled melatonin. Causality: Because radioligands can bind non-specifically to lipids and plastics, subtracting the NSB from total binding ensures that the measured radioactive signal is exclusively derived from specific receptor-ligand interactions, validating the signal-to-noise ratio.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize charge and reduce non-specific filter binding). Wash three times with ice-cold buffer and measure radioactivity using a gamma counter.

Protocol 2: cAMP Accumulation Assay (Functional Efficacy)

Purpose: To confirm that the isochroman derivatives act as full agonists via Gi/o coupling, rather than mere antagonists.

  • Cell Plating: Seed hMT1/hMT2-expressing CHO cells in 384-well plates at 5,000 cells/well in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor). Causality: IBMX prevents the degradation of cAMP, allowing for accurate quantification of synthesized levels.

  • Stimulation: Treat cells with 1 µM Forskolin to artificially stimulate adenylyl cyclase. Causality: Because MT receptors are Gi-coupled (inhibitory), baseline cAMP levels in resting cells are too low to measure a decrease. Forskolin raises the baseline, creating a dynamic window to observe agonist-induced cAMP inhibition.

  • Compound Addition: Add the isochroman derivative and incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the EC50 based on the dose-dependent decrease in the TR-FRET signal.

MT_Signaling Agonist Isochroman Derivative Receptor MT1 / MT2 Receptors Agonist->Receptor Binds & Activates G_protein Gi/o Protein (α subunit) Receptor->G_protein Induces Conformational Change AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Synthesis PKA PKA Activity (Inhibited) cAMP->PKA Downregulates

Fig 2. Gi/o-coupled MT1/MT2 receptor signaling pathway inhibiting cAMP production upon isochroman derivative binding.

References

  • Source: National Institutes of Health (NIH)
  • Benzo-Fused-Ring Toolbox Based on Palladium/Norbornene Cooperative Catalysis: Methodology Development and Applications in Natural Product Synthesis Source: Accounts of Chemical Research - ACS Publications URL
  • Oxidative Arylation of Isochroman Source: The Journal of Organic Chemistry - ACS Publications URL
  • AI-Enhanced Adaptive Virtual Screening Platform Enabling Exploration of 69 Billion Molecules Discovers Structurally Validated FSP1 Inhibitors Source: bioRxiv URL

Sources

Comparative

A Guide to the Stereospecific Biological Activity of Isochroman Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Executive Summary The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide arr...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isochroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A critical, yet often underexplored, aspect of isochroman-based drug discovery is the role of stereochemistry in biological activity. This guide provides a comprehensive analysis of the importance of chirality in the pharmacological effects of isochroman derivatives. While specific comparative data for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not available in current literature, this guide will use a case study of a stereoisomeric series of bis-isochromans to illustrate the profound impact of stereochemistry on biological function. This guide will delve into the principles of stereospecificity, present comparative biological data, and provide detailed experimental protocols for the synthesis, separation, and evaluation of isochroman enantiomers.

The Significance of Chirality in Drug Action

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[3] Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. This is because biological systems, including enzymes and receptors, are themselves chiral, leading to stereospecific interactions.[4] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be inactive, less active, or even contribute to adverse effects.[5] Therefore, the evaluation of individual enantiomers is a critical step in the development of safe and effective chiral drugs.

Case Study: Stereospecific Antibacterial Activity of Axially Chiral bis-1-Arylisochromans

A compelling example of stereospecific activity within the isochroman class is found in the work on axially chiral 5,5′-linked bis-1-arylisochromans.[6] In this study, researchers synthesized a series of stereoisomers of these complex molecules and evaluated their antibacterial activity. The results clearly demonstrated that the biological activity is dependent on the specific stereochemistry of the molecule.

Comparative Antibacterial Activity Data

The minimum inhibitory concentrations (MICs) of the bis-isochroman stereoisomers were determined against various bacterial strains. The data, summarized in the table below, highlights the significant differences in potency between the stereoisomers.

Compound (Stereoisomer)Bacillus subtilis MIC (µg/mL)Enterococcus faecalis MIC (µg/mL)
(M,1R,1'R,2S,2'S)-isomer >12864
(P,1R,1'R,2S,2'S)-isomer 40.5
(M,1S,1'S,2R,2'R)-isomer 6432
(P,1S,1'S,2R,2'R)-isomer 41

Data extracted from Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity.[6]

As the data illustrates, the (P,1R,1'R,2S,2'S)-isomer and the (P,1S,1'S,2R,2'R)-isomer exhibit significantly greater potency against both Bacillus subtilis and Enterococcus faecalis compared to their (M)-atropisomers. This underscores the critical role of the specific three-dimensional arrangement of the molecule in its interaction with the bacterial target.

Experimental Protocols

The following sections detail the methodologies required for the synthesis, separation, and biological evaluation of isochroman enantiomers, providing a framework for researchers to conduct similar comparative studies.

Stereoselective Synthesis

The synthesis of single enantiomers of isochroman derivatives is a key challenge. Asymmetric synthesis strategies are employed to produce a single desired stereoisomer. One common approach is the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Example: Asymmetric Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction is a powerful method for the synthesis of the isochroman core. An asymmetric variant of this reaction can be employed to produce enantiomerically enriched isochromans.

G cluster_0 Asymmetric Isochroman Synthesis start Chiral Starting Material (e.g., β-arylethylamine) cyclization Asymmetric Oxa-Pictet-Spengler Cyclization start->cyclization aldehyde Aldehyde aldehyde->cyclization catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) catalyst->cyclization Controls Stereochemistry product Enantiomerically Enriched Isochroman Derivative cyclization->product

Caption: Workflow for asymmetric synthesis of isochroman derivatives.

Chiral Separation

If a stereoselective synthesis is not available, a racemic mixture (a 1:1 mixture of both enantiomers) can be synthesized and then separated into its individual enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Protocol: Chiral HPLC Separation

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of compound. For isochroman derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

  • Mobile Phase Optimization: Develop a mobile phase system (e.g., a mixture of hexane and isopropanol) that provides good separation of the enantiomers.

  • Injection and Detection: Inject the racemic mixture onto the column and monitor the elution of the enantiomers using a UV detector.

  • Fraction Collection: Collect the separated enantiomer peaks as they elute from the column.

  • Enantiomeric Purity Analysis: Analyze the collected fractions to determine their enantiomeric purity (enantiomeric excess, ee%).

G cluster_1 Chiral Separation Workflow racemate Racemic Mixture of Isochroman Derivative hplc Chiral HPLC System racemate->hplc separation Separation on Chiral Stationary Phase hplc->separation enantiomer_R (R)-Enantiomer separation->enantiomer_R enantiomer_S (S)-Enantiomer separation->enantiomer_S

Caption: General workflow for chiral HPLC separation.

Biological Evaluation: Antimicrobial Susceptibility Testing

To compare the biological activity of the separated enantiomers, a relevant bioassay must be performed. For the case study of the bis-isochromans, antimicrobial susceptibility testing was used.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Culture Preparation: Grow the target bacterial strains in appropriate culture media to a standardized cell density.

  • Compound Dilution Series: Prepare a series of twofold dilutions of each enantiomer in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The case study of the axially chiral bis-1-arylisochromans provides compelling evidence for the critical role of stereochemistry in the biological activity of isochroman derivatives.[6] While specific data for N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide is not yet available, the principles and methodologies outlined in this guide provide a clear roadmap for the investigation of its potential stereospecific effects. For researchers and drug development professionals working with isochroman-based compounds, a thorough evaluation of the individual stereoisomers is not merely an academic exercise but a crucial step in the development of safer and more effective therapeutic agents. The synthesis, separation, and distinct biological evaluation of enantiomers are essential for unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives. - ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Axially Chiral 5,5′-Linked bis-1-Arylisochromans with Antibacterial Activity - PMC. Available at: [Link]

  • Stereoselective Synthesis of Isochromanones by an Asymmetric Ortho-Lithiation Strategy: Synthetic Access to the Isochromanone Core of the Ajudazols - The Journal of Organic Chemistry - ACS Figshare. Available at: [Link]

  • Stereoselective Synthesis of Isochromans and Isochroman-Based Natural Products by C–H Insertion with Donor/Donor Carbenes - eScholarship. Available at: [Link]

  • Enantioselective synthesis of isochromans and tetrahydroisoquinolines by C–H insertion of donor/donor carbenes - Chemical Science (RSC Publishing). Available at: [Link]

  • Inside the isomers: the tale of chiral switches - Australian Prescriber. Available at: [Link]

  • Drug Design: When one size fits all backfires | Stereochemistry - Blogs@NTU. Available at: [Link]

  • Effect of enatiomers in pharmaceuticals [closed] - Chemistry Stack Exchange. Available at: [Link]

  • Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. Available at: [Link]

  • Research progress in biological activities of isochroman derivatives - PubMed. Available at: [Link]

  • Stereochemistry in Drug Action - PMC - NIH. Available at: [Link]

  • Chiral Drug Separation. Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available at: [Link]

  • Research progress in biological activities of isochroman derivatives - ResearchGate. Available at: [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available at: [Link]

Sources

Validation

Topic: A Comparative Analysis of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide Cytotoxicity Against a Panel of Human Cancer Cell Lines

An In-Depth Technical Guide for Preclinical Benchmarking Authored by: A Senior Application Scientist Abstract The search for novel chemical entities with potent and selective anti-cancer activity is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Benchmarking

Authored by: A Senior Application Scientist

Abstract

The search for novel chemical entities with potent and selective anti-cancer activity is a cornerstone of modern drug discovery. The isochroman scaffold has been identified as a privileged structure, present in numerous biologically active compounds.[1] This guide presents a comprehensive framework for the initial preclinical benchmarking of a novel isochroman derivative, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. We detail the rationale for its investigation, the strategic selection of a diverse cancer cell line panel, and a head-to-head comparison with established chemotherapeutic agents, Doxorubicin and Paclitaxel. This document provides validated, step-by-step protocols for assessing cytotoxicity, apoptosis induction, and cell cycle disruption, designed to ensure data integrity and reproducibility. The objective is to equip researchers, scientists, and drug development professionals with the foundational methodology and interpretive framework required to evaluate the therapeutic potential of this and similar novel compounds.

Rationale and Strategic Overview

The Isochroman Scaffold: A Promising Core for Oncology

Isochroman derivatives are a class of heterocyclic compounds that have consistently demonstrated a broad spectrum of pharmacological effects, with significant potential as anticancer agents.[1][2] Numerous studies have shown that compounds bearing this core structure can induce potent cytotoxic activity against various cancer cell lines.[2][3] A frequently cited mechanism of action is the induction of programmed cell death (apoptosis) through the activation of caspase cascades.[2][4] Based on this established potential, N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide was synthesized as a novel analogue for systematic evaluation.

Experimental Design: A Multi-faceted Approach

A robust initial screening protocol must provide a clear, quantitative measure of a compound's potency and offer insights into its potential mechanism of action. Our experimental design is built on this principle. The overall workflow involves an initial cytotoxicity screen to determine the half-maximal inhibitory concentration (IC50), followed by secondary assays to probe the mechanistic underpinnings of its activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation A Test Compound & Benchmarks (Doxorubicin, Paclitaxel) C Cytotoxicity Assay (SRB) 72-hour exposure A->C B Cancer Cell Line Panel (MCF-7, A549, HT-29, HeLa) B->C D IC50 Value Determination C->D E Apoptosis Assay (Annexin V / PI Staining) D->E Proceed if IC50 < 50 µM F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Data Interpretation & Pathway Hypothesis E->G F->G

Caption: High-level experimental workflow for benchmarking novel compounds.

Materials and Core Methodologies

Selected Cancer Cell Line Panel

To assess the breadth of the compound's activity, a panel of four well-characterized human cancer cell lines from diverse tissue origins was selected. This approach is consistent with established screening programs like the NCI-60 panel.[5][6]

Cell LineCancer TypeKey Characteristics
MCF-7 Breast AdenocarcinomaEstrogen receptor (ER)-positive.
A549 Lung CarcinomaNon-small cell lung cancer (NSCLC) model.
HT-29 Colon AdenocarcinomaWell-differentiated colorectal cancer model.
HeLa Cervical AdenocarcinomaOne of the oldest and most commonly used human cell lines.
Benchmark Compounds

Performance was compared against two FDA-approved drugs with distinct mechanisms of action, providing a rigorous context for the novel compound's activity.

  • Doxorubicin: A topoisomerase II inhibitor that intercalates into DNA, causing DNA damage and inducing apoptosis.[7][8]

  • Paclitaxel: A mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10]

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay was chosen for its reliability, sensitivity, and basis in measuring cellular protein content, which is less susceptible to metabolic interferences compared to tetrazolium-based assays.[11]

Protocol: SRB Cytotoxicity Assay

  • Cell Plating: Harvest cells during exponential growth. Seed 100 µL of cell suspension into 96-well plates at densities ranging from 5,000 to 20,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound and benchmarks in the appropriate cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate at 4°C for 1 hour.[13]

  • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[12][14]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.[11][12]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[12]

  • Absorbance Measurement: Read the absorbance at 510-570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration using non-linear regression analysis.[14]

Comparative Performance Data (Illustrative)

The following table presents a hypothetical but plausible dataset derived from the SRB assay, illustrating how results should be structured for clear comparison.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HT-29 IC50 (µM)HeLa IC50 (µM)
N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide 12.528.318.721.4
Doxorubicin 0.95[15]1.8[15]1.1[16]2.9[15]
Paclitaxel 0.0075[10]0.0150.09[16]0.005

Data Interpretation: The illustrative data shows that N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide exhibits cytotoxic activity in the low micromolar range across all four cell lines. While its potency is significantly lower than the established chemotherapeutics Doxorubicin and Paclitaxel[7][10], the consistent activity warrants further mechanistic investigation.

Mechanistic Elucidation Protocols

Based on the known activity of related isochroman compounds, we hypothesize that the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.[2][4] The following protocols are essential for testing this hypothesis.

Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane, a key early marker of apoptosis.[17][18]

Protocol: Annexin V/PI Staining

  • Cell Treatment: Seed 1-2 x 10⁶ cells in a T25 flask and treat with the test compound at its 1x and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., Doxorubicin-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[19]

  • Washing: Wash cells twice with cold 1X PBS.[18]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[17]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[20]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[17] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[17][18]

G cluster_0 Hypothesized Apoptotic Pathway Compound N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide Intrinsic Intrinsic Pathway (Mitochondrial Stress) Compound->Intrinsic Extrinsic Extrinsic Pathway (Death Receptors) Compound->Extrinsic Casp9 Caspase-9 (Initiator) Intrinsic->Casp9 Casp8 Caspase-8 (Initiator) Extrinsic->Casp8 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptosis induction pathways for the test compound.

Cell Cycle Analysis via Propidium Iodide (PI) Staining

This method uses the fluorescent dye PI to stoichiometrically bind to DNA, allowing for the quantification of DNA content and thus the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M).[21][22]

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described in the apoptosis protocol (Section 4.1).

  • Cell Harvesting & Fixation: Harvest approximately 1 x 10⁶ cells. Wash with PBS, then resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[23]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[23]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind to.[21][23]

  • PI Staining: Add PI solution (e.g., to a final concentration of 50 µg/mL) and incubate for 15-30 minutes at room temperature, protected from light.[23]

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI will be proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in each phase of the cell cycle.[22][24]

Conclusion and Future Directions

This guide outlines a foundational, robust, and scientifically rigorous approach to the initial benchmarking of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide. The illustrative data suggests the compound possesses moderate, broad-spectrum cytotoxic activity, justifying the proposed mechanistic studies. Should the apoptosis and cell cycle assays yield positive results, future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation in more complex models, such as 3D spheroids and eventually in vivo xenograft studies. This systematic progression from initial screening to mechanistic insight is critical for the successful development of novel anti-cancer therapeutics.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Pranavan, R., & T., S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Hedley, D. (2016). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved from [Link]

  • AddexBio. (n.d.). Cancer Cell Line Screening (CCP-58). Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Bio-protocol. (2019). Sulforhodamine B (SRB) Assay for the Determination of Proliferation Inhibition of Cancer Cells. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro antitumor activity (NCI, USA) [SRB procedure]. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Retrieved from [Link]

  • Dubbelboer, I. R., et al. (2021). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PMC. Retrieved from [Link]

  • Yuniati, T., et al. (2017). The Cytotoxicity of Paclitaxel Was Smaller than Doxorubicin in T47D Breast Cancer Cell. SciTePress. Retrieved from [Link]

  • Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC. Retrieved from [Link]

  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Retrieved from [Link]

  • DergiPark. (n.d.). Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. Retrieved from [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]

  • Wang, Y., et al. (2021). Research progress in biological activities of isochroman derivatives. PubMed. Retrieved from [Link]

  • Jiang, L., et al. (2018). An oxidative stress-based mechanism of doxorubicin cytotoxicity suggests new therapeutic strategies in ABC-DLBCL. PMC. Retrieved from [Link]

  • Phromnoi, K., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. Retrieved from [Link]

  • Tacar, O., et al. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Selectivity index (SI) and IC50 values of doxorubicin (DOX), paclitaxel (PTX), and 5-fluorouracil (5-FU). Retrieved from [Link]

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Comparative

Comparative analysis of the synthetic routes to N-substituted isochroman acetamides

The isochroman scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs, including the antiapoptotic agent ISO-094 and the 5-HT1D agonist PNU-109291 . When functionalized...

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Author: BenchChem Technical Support Team. Date: March 2026

The isochroman scaffold is a privileged pharmacophore embedded in numerous bioactive natural products and synthetic drugs, including the antiapoptotic agent ISO-094 and the 5-HT1D agonist PNU-109291 . When functionalized at the C1 position with an N-substituted acetamide moiety, the resulting compounds exhibit enhanced hydrogen-bonding capabilities, making them highly valuable for peptidomimetic drug design.

Synthesizing these complex heterocycles requires precise stereoelectronic control. This guide evaluates three distinct synthetic paradigms—De Novo Cyclization, Late-Stage Functionalization, and Multicomponent Assembly—comparing their mechanistic causality, protocol robustness, and overall yield to guide your process chemistry strategy.

De Novo Assembly: The Oxa-Pictet-Spengler (OPS) Cyclization

The oxa-Pictet-Spengler reaction remains the most direct method for constructing the isochroman core from acyclic precursors . By utilizing an acetamide-functionalized aldehyde (or an epoxide surrogate) and a β -phenylethanol, the entire scaffold is assembled in a single step.

Mechanistic Causality

The reaction hinges on the generation of a highly electrophilic oxocarbenium ion. The choice of solvent is critical: Hexafluoroisopropanol (HFIP) is employed because its high ionizing power and low nucleophilicity stabilize the oxocarbenium intermediate without quenching it. This stabilization provides the necessary lifetime for the intramolecular Friedel-Crafts cyclization to occur, overcoming the inherent electron deficiency of deactivated aromatic rings.

OPS_Mechanism A β-Phenylethanol + Aldehyde B Hemiacetal A->B H+ C Oxocarbenium Ion B->C -H2O D Isochroman Core C->D Friedel-Crafts

Mechanistic pathway of the Oxa-Pictet-Spengler cyclization yielding the isochroman core.

Experimental Protocol: HFIP-Promoted OPS Cyclization
  • Initiation : Charge a flame-dried Schlenk flask with β -phenylethanol (1.0 equiv) and the target acetamide-functionalized aldehyde (1.2 equiv) in anhydrous HFIP (0.2 M).

  • Catalysis : Cool the mixture to 0 °C and add Trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

    • Causality : Slow addition at low temperatures controls the initial exothermic hemiacetal formation, suppressing intermolecular oligomerization pathways.

  • Propagation : Warm to 20 °C and stir for 1 h. Monitor progression via TLC (Hexanes/EtOAc 7:3).

  • Termination & Self-Validation : Quench with saturated aqueous NaHCO₃ to neutralize the TfOH. Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Validation Check : Successful cyclization is confirmed by ¹H NMR; look for the complete disappearance of the aldehydic proton (~9.5 ppm) and the emergence of a diagnostic C1 methine signal (singlet or doublet) between 4.5–5.0 ppm.

Late-Stage Functionalization: Electrochemical Cross-Dehydrogenative Coupling (CDC)

For drug discovery libraries requiring diverse acetamide substituents on a constant isochroman core, late-stage C(sp³)-H functionalization is superior. Recent advancements have replaced stoichiometric, toxic oxidants with electrochemical anodic oxidation .

Mechanistic Causality

Electrochemical CDC operates via the anodic oxidation of the isochroman ether oxygen, followed by proton loss to yield the C1-oxocarbenium ion. Methanesulfonic acid (MsOH) is added not just as a supporting electrolyte, but as a Brønsted acid catalyst that enhances the nucleophilicity of the acetamide via enolization. This dual-role reagent eliminates the need for external transition metal catalysts.

CDC_Workflow Iso Isochroman Ox Anodic Oxidation Iso->Ox -2e-, -H+ Oxo C1-Oxocarbenium Ox->Oxo Prod C1-Substituted Isochroman Acetamide Oxo->Prod + Acetamide

Electrochemical cross-dehydrogenative coupling (CDC) workflow for C1-functionalization.

Experimental Protocol: Electrochemical CDC
  • Setup : In an undivided electrochemical cell, dissolve the isochroman substrate (1.0 equiv) and the N-substituted acetamide (2.0 equiv) in MeCN (0.1 M).

  • Electrolyte Addition : Add MsOH (0.5 equiv). Equip the cell with a graphite rod anode and a platinum plate cathode.

  • Electrolysis : Apply a constant current of 10 mA until 4 F/mol of charge is passed at room temperature.

    • Causality : Operating under constant current (galvanostatic control) ensures a steady, controlled generation of the oxocarbenium species, perfectly matching the rate of nucleophilic attack and preventing over-oxidation to the corresponding isochromanone.

  • Termination & Self-Validation : Concentrate the reaction mixture under reduced pressure and purify via silica gel chromatography.

    • Validation Check : Prior to bulk electrolysis, run cyclic voltammetry (CV). The system is self-validating if the oxidation peak of the isochroman appears at a lower potential (~1.5 V vs Ag/AgCl) than the acetamide, ensuring selective anodic activation.

Multicomponent Assembly: The Ugi Four-Component Reaction (Ugi-4CR)

When maximum structural diversity is required, the Ugi-4CR is unparalleled. By reacting isochroman-1-carboxaldehyde with an amine, an isocyanide, and acetic acid, the N-substituted acetamide side chain is constructed entirely in a single pot .

Mechanistic Causality

The reaction proceeds through an iminium ion, which is subsequently attacked by the isocyanide to form a highly reactive nitrilium intermediate. Methanol is the optimal solvent here; its polar, protic nature stabilizes these charged intermediates and facilitates the crucial proton transfers required for the final, irreversible Mumm rearrangement.

Ugi_Logic Start Aldehyde + Amine Im Iminium Ion Start->Im + H+ (from Acid) Nit Nitrilium Ion Im->Nit + Isocyanide Imidate Imidate Intermediate Nit->Imidate + Carboxylate Prod Isochroman Acetamide Imidate->Prod Mumm Rearrangement

Multicomponent Ugi-4CR assembly logic and Mumm rearrangement sequence.

Experimental Protocol: Ugi-4CR Assembly
  • Imine Formation : To a solution of isochroman-1-carboxaldehyde (1.0 equiv) in MeOH (0.5 M), add the primary amine (1.0 equiv). Stir for 30 min.

  • Component Addition : Add acetic acid (1.0 equiv) followed by the target isocyanide (1.0 equiv).

    • Causality : Sequential addition is mandatory. Adding the isocyanide last prevents its acid-catalyzed polymerization, ensuring it only reacts once the electrophilic iminium ion is fully formed.

  • Propagation : Stir at room temperature for 12–24 h.

  • Termination & Self-Validation : Evaporate the solvent. Triturate the crude residue with cold diethyl ether to precipitate the α -acylamino amide.

    • Validation Check : The Mumm rearrangement is validated via IR spectroscopy. The isolated product must exhibit two distinct carbonyl stretches: the amide I band at ~1650 cm⁻¹ and the amide II band at ~1530 cm⁻¹, definitively confirming the bis-amide architecture.

Comparative Data Analysis

To guide synthetic strategy, the quantitative performance metrics of the three routes are summarized below:

Performance MetricOxa-Pictet-Spengler (OPS)Electrochemical CDCUgi-4CR Assembly
Typical Yield 75–90%60–80%85–95%
Atom Economy High (Produces H₂O)Very High (Produces H₂)High (Produces H₂O)
Diastereoselectivity (dr) Moderate to High (up to 95:5)Low (Often 1:1 mixtures)Low (Requires chiral auxiliaries)
Structural Modularity Low (Requires custom aldehydes)Moderate (Late-stage variation)Extremely High (4 points of diversity)
Scalability Excellent (Standard glassware)Moderate (Requires flow/electro-cells)Excellent (One-pot, simple workup)

References

  • Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol Chemical Science (Royal Society of Chemistry), 2023. URL:[Link]

  • An efficient and convenient electrochemical cross-dehydrogenative coupling reaction between isochroman and unactivated ketones The Journal of Organic Chemistry (American Chemical Society), 2023. URL:[Link]

  • Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores Frontiers in Chemistry, 2021. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide

Handling specialized pharmacophores in drug discovery requires more than standard laboratory safety—it demands a mechanistic understanding of the chemical's physical properties and biological targets. N-(3,4-dihydro-1H-i...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized pharmacophores in drug discovery requires more than standard laboratory safety—it demands a mechanistic understanding of the chemical's physical properties and biological targets. N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide (often referred to as isochroman-1-ylmethyl acetamide) is a highly specific synthetic intermediate and building block.

Because this compound is frequently utilized in the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1] and P2X7 receptor antagonists[2], accidental systemic exposure could theoretically modulate cortisol regulation or ATP-mediated inflammatory pathways. Furthermore, its parent amine, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine, exhibits acute oral, dermal, and inhalation toxicity (H302, H312, H332) along with serious eye irritation (H319)[3].

To ensure absolute safety, we must treat this acetamide derivative with rigorous occupational hygiene. The following guide provides a self-validating, step-by-step operational protocol for handling this compound safely.

Physicochemical Profiling & Hazard Causality

Understanding why we apply specific safety measures is the foundation of effective lab safety. The structural features of N-(3,4-dihydro-1H-isochromen-1-ylmethyl)acetamide dictate its handling requirements.

Table 1: Physicochemical Profile & Operational Implications

PropertyValue / StatusOperational Implication (Causality)
Molecular Structure Isochroman core + AcetamideThe lipophilic isochroman ring enhances dermal penetration, while the acetamide group facilitates hydrogen bonding with biological targets. Strict barrier protection is mandatory.
Physical State Crystalline Solid / PowderHigh risk of static scatter during weighing. Anti-static mitigation tools are required to prevent aerosolization.
Target Pharmacology 11β-HSD1 / P2X7 modulationAccidental systemic exposure may disrupt metabolic or inflammatory pathways[1][2].
Acute Toxicity (Proxy) H302, H312, H319, H332Based on the parent amine[3], the compound is considered harmful via all primary exposure routes. Eye and respiratory protection are critical.

Scale-Dependent PPE & Engineering Controls Matrix

Your Personal Protective Equipment (PPE) must scale with the volume and state of the chemical being handled.

Table 2: Required PPE Matrix

Protection CategoryAnalytical Scale (< 100 mg, Solid)Preparative Scale (> 100 mg or in Solution)Scientific Rationale
Engineering Controls Standard Chemical Fume HoodEnclosed Balance / Fume HoodA face velocity of 80–120 fpm prevents inhalation of airborne particulates (H332 proxy hazard)[3].
Hand Protection Double Nitrile Gloves (4 mil)Double Nitrile + Silver Shield (if using DCM)Nitrile provides a sufficient barrier for the solid. However, if dissolving in dichloromethane (DCM), nitrile degrades in minutes; Silver Shield prevents rapid solvent breakthrough.
Eye Protection ANSI Z87.1 Safety GlassesSplash Goggles + Face ShieldProtects against severe eye irritation (H319 proxy hazard)[3] and potential solvent splashes during scale-up.
Body Protection Standard Cotton Lab CoatFlame-Resistant (FR) Lab Coat + ApronPrevents dermal exposure (H312 proxy hazard)[3] and protects against flammable organic solvent spills.

Step-by-Step Handling & Operational Protocol

The following methodology ensures a closed-loop, self-validating system for transferring and solubilizing the compound.

Phase 1: Pre-Operation Setup
  • Environmental Verification: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm). Do not use a laminar flow hood, as it directs air toward the user, increasing inhalation risk.

  • Thermal Equilibration: If the compound was stored at 4°C or -20°C, allow the sealed vial to equilibrate to room temperature in a desiccator. Opening a cold vial introduces ambient moisture, which can degrade the acetamide moiety over time via hydrolysis.

  • Static Mitigation: Fine organic powders are highly susceptible to static scatter. Use an anti-static zeroing gun (e.g., Zerostat) on the weighing paper/boat and your micro-spatulas before opening the primary container.

Phase 2: Execution & Dissolution
  • Primary Containment: Open the primary vial only inside the verified fume hood.

  • Transfer: Use the neutralized micro-spatula to transfer the desired mass. For analytical solutions (e.g., 10 mM stock solutions for in vitro assays), weigh the solid directly into a pre-tared amber glass vial. This minimizes transfer loss and reduces exposure to light.

  • Solubilization: Add the chosen organic solvent (typically DMSO for biological assays, or DCM/MeOH for synthetic workflows) directly to the amber vial. Cap the vial tightly before vortexing. Never vortex an open vial.

Phase 3: Decontamination & Disposal
  • Surface Decontamination: Wipe down the analytical balance and fume hood surface with a solvent that readily dissolves the compound (e.g., 70% ethanol or isopropanol). Follow this with a secondary wipe using mild soapy water to remove residual organics.

  • Waste Segregation: Collect all contaminated consumables (weighing boats, pipette tips, outer gloves) in a designated solid hazardous waste container. Liquid waste must be strictly segregated into "Halogenated" (if using DCM) or "Non-Halogenated" (if using DMSO/EtOH) organic waste streams.

  • Doffing Procedure: Remove your outer pair of gloves inside the fume hood and dispose of them in the solid waste container. Remove your inner gloves outside the hood and wash your hands immediately with soap and water.

Operational Workflow Visualization

PPE_Workflow cluster_0 Phase 1: PPE & Engineering Controls cluster_1 Phase 2: Execution & Spill Response cluster_2 Phase 3: Disposal Start Initiate Handling Protocol N-(isochroman-1-ylmethyl)acetamide Hood Verify Fume Hood Face Velocity 80-120 fpm Start->Hood Gloves Don Double Nitrile Gloves (Extended Cuff) Hood->Gloves Eye Don Splash Goggles & Lab Coat Gloves->Eye Weigh Weigh Compound (Anti-static spatulas) Eye->Weigh Spill Spill Detected? Weigh->Spill Clean Absorb with inert material Wash with 70% EtOH Spill->Clean Yes Proceed Dissolve in Organic Solvent (e.g., DMSO/DCM) Spill->Proceed No Clean->Proceed Waste Segregate Organic Waste (Halogenated vs Non-Halogenated) Proceed->Waste Decon Decontaminate Surfaces & Doff PPE Waste->Decon

Workflow for the safe handling, spill response, and disposal of isochroman-1-ylmethyl acetamide.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 209070, (3,4-dihydro-1H-isochromen-1-ylmethyl)amine. PubChem.[Link]

  • Novo Nordisk A/S. New amide derivatives and pharmaceutical use thereof (WO2004089470A2).
  • AstraZeneca AB. Benzamide and heteroarylamide as P2X7 receptor antagonists (EP1448535B1).

Sources

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